5-Bromo-1,3,6-trimethyluracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYZLOAGXCCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164486 | |
| Record name | 5-Bromo-1,3,6-trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-59-4 | |
| Record name | 5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3,6-trimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1,3,6-trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 5-Bromo-1,3,6-trimethyluracil, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented in two key stages: the initial preparation of the precursor, 1,3,6-trimethyluracil, followed by its direct bromination. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate replication and further investigation.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of 1,3,6-trimethyluracil: This precursor is synthesized via a condensation reaction between N,N'-dimethylurea and ethyl acetoacetate. This reaction is a well-established method for the formation of the uracil ring system.
-
Step 2: Bromination of 1,3,6-trimethyluracil: The target compound is obtained by the electrophilic substitution of a bromine atom at the 5-position of the uracil ring. This is typically accomplished using molecular bromine in a suitable solvent.
Experimental Protocols
Step 1: Synthesis of 1,3,6-trimethyluracil
This procedure is adapted from established methods for the synthesis of similar uracil derivatives, such as the condensation of ureas with β-keto esters.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N'-dimethylurea | 88.11 | 8.81 g | 0.10 |
| Ethyl acetoacetate | 130.14 | 13.01 g | 0.10 |
| Sodium ethoxide | 68.05 | 7.48 g | 0.11 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving 2.53 g (0.11 mol) of sodium metal in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
To the cooled sodium ethoxide solution, a solution of 8.81 g (0.10 mol) of N,N'-dimethylurea in 50 mL of absolute ethanol is added dropwise with stirring.
-
Following the addition of the N,N'-dimethylurea solution, 13.01 g (0.10 mol) of ethyl acetoacetate is added dropwise over a period of 30 minutes.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
After the reflux period, the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in 100 mL of warm water and filtered.
-
The filtrate is cooled in an ice bath and acidified to a pH of approximately 6 with glacial acetic acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried in a vacuum oven.
Expected Yield:
Based on analogous reactions, the expected yield of 1,3,6-trimethyluracil is in the range of 60-70%.
Step 2: Bromination of 1,3,6-trimethyluracil
This protocol is based on general procedures for the bromination of uracil derivatives.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3,6-trimethyluracil | 154.17 | 1.54 g | 0.01 |
| Bromine (Br₂) | 159.81 | 1.76 g (0.56 mL) | 0.011 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Sodium thiosulfate solution (10%) | - | As needed | - |
Procedure:
-
In a fume hood, 1.54 g (0.01 mol) of 1,3,6-trimethyluracil is dissolved in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
A solution of 1.76 g (0.011 mol) of bromine in 5 mL of glacial acetic acid is added dropwise to the stirred solution of 1,3,6-trimethyluracil at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours, during which the color of the bromine should fade.
-
The reaction mixture is then poured into 100 mL of ice-cold water.
-
If any color from unreacted bromine persists, a 10% solution of sodium thiosulfate is added dropwise until the color disappears.
-
The resulting white precipitate of this compound is collected by filtration.
-
The product is washed thoroughly with cold water and then dried under vacuum.
Expected Yield:
The bromination of uracil derivatives is typically a high-yielding reaction, with expected yields often exceeding 80%.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1,3,6-trimethyluracil | C₇H₁₀N₂O₂ | 154.17 | 15.42 | 60-70 |
| This compound | C₇H₉BrN₂O₂ | 233.07 | 2.33 | >80 |
Synthesis Pathway Visualization
The logical flow of the synthesis pathway is illustrated in the following diagram:
Caption: Synthesis workflow for this compound.
Characterization Data
Upon synthesis, the identity and purity of 1,3,6-trimethyluracil and this compound should be confirmed using standard analytical techniques.
| Technique | 1,3,6-trimethyluracil | This compound |
| ¹H NMR | Peaks corresponding to the three methyl groups and the C5-proton. | Disappearance of the C5-proton signal and potential shifts in the methyl proton signals. |
| ¹³C NMR | Resonances for the three methyl carbons, the uracil ring carbons, and the two carbonyl carbons. | A significant downfield shift for the C5 carbon due to the bromine substituent. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. | Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR | Characteristic peaks for C=O stretching, C-N stretching, and C-H bending. | Minimal changes expected, with possible shifts in the fingerprint region. |
This in-depth guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
Spectroscopic Characterization of 5-Bromo-1,3,6-trimethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1,3,6-trimethyluracil, a halogenated derivative of uracil with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental spectroscopic data in the public domain for this specific compound, this document presents a combination of predicted and expected data based on fundamental spectroscopic principles and analysis of analogous structures. Detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data are provided to guide researchers in the empirical analysis of this and similar molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel uracil derivatives.
Introduction
This compound is a synthetic derivative of the nucleobase uracil. The introduction of a bromine atom at the C5 position and methyl groups at the N1, N3, and C6 positions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for various biological and pharmacological studies. Accurate and thorough spectroscopic characterization is a critical first step in the validation of its chemical structure and purity, which is essential for any subsequent biological evaluation. This guide outlines the expected spectroscopic features of this compound and provides standardized methods for their experimental determination.
Predicted and Expected Spectroscopic Data
The following sections and tables summarize the predicted and expected spectroscopic data for this compound. It is crucial to note that this data is theoretical and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | Singlet | 3H | N1-CH ₃ |
| ~ 3.3 - 3.5 | Singlet | 3H | N3-CH ₃ |
| ~ 2.4 - 2.6 | Singlet | 3H | C6-CH ₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimates and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 161 - 163 | C4 (C=O) |
| ~ 151 - 153 | C2 (C=O) |
| ~ 148 - 150 | C6 |
| ~ 95 - 97 | C5 |
| ~ 37 - 39 | N1-C H₃ |
| ~ 28 - 30 | N3-C H₃ |
| ~ 18 - 20 | C6-C H₃ |
Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Expected Mass Spectrometry Data for this compound (C₇H₉BrN₂O₂)
| m/z (amu) | Ion Species | Notes |
| ~ 232 / 234 | [M]⁺ | Molecular ion peak. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
| ~ 217 / 219 | [M - CH₃]⁺ | Loss of a methyl group from either N1, N3, or C6. |
| ~ 153 | [M - Br]⁺ | Loss of the bromine atom. |
| Further fragmentation | Various smaller fragments | Fragmentation patterns will depend on the ionization energy and technique used. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3000 - 2850 | Medium | C-H stretch (from methyl groups) |
| ~ 1710 - 1660 | Strong | C=O stretch (asymmetric, from the uracil ring carbonyls) |
| ~ 1660 - 1620 | Strong | C=O stretch (symmetric, from the uracil ring carbonyls) |
| ~ 1620 - 1580 | Medium | C=C stretch (from the uracil ring) |
| ~ 1450 - 1350 | Medium | C-H bend (from methyl groups) |
| ~ 1250 - 1150 | Medium | C-N stretch |
| ~ 650 - 550 | Medium | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the uracil ring.
Table 5: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~ 260 - 280 | Ethanol | π → π* |
The exact λmax will be influenced by the solvent polarity. The bromo and methyl substituents are expected to cause a slight bathochromic (red) shift compared to unsubstituted uracil.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Weigh the appropriate amount of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the ¹H spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process and analyze the ¹³C spectrum in a similar manner to the ¹H spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
Sample of this compound (microgram to nanogram quantities)
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
-
Vials and syringes
Procedure (for EI-MS):
-
Dissolve a small amount of the sample in a volatile solvent.[1][2][3]
-
Introduce the sample into the ion source. For volatile compounds, this can be done via a gas chromatography (GC) inlet or a direct insertion probe.[1][2][3]
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2][3]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[1][2][3]
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr press and pellet die
-
Sample of this compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (if using the pellet method)
-
Spatula, mortar, and pestle
Procedure (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of the compound.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Sample of this compound
-
Volumetric flasks and pipettes for preparing a dilute solution
Procedure:
-
Prepare a dilute stock solution of the sample in the chosen solvent. The concentration should be such that the absorbance at λmax is between 0.2 and 1.0.
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with the sample cuvette and record the absorption spectrum of the sample.
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
References
Navigating the Spectroscopic Landscape of 5-Bromo-1,3,6-trimethyluracil: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-1,3,6-trimethyluracil. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics, a detailed experimental protocol for data acquisition, and a logical visualization of the molecular structure and its NMR-active nuclei.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These estimations are derived from the analysis of similar brominated and methylated uracil compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-CH₃ | 3.3 - 3.5 | Singlet | 3H |
| N3-CH₃ | 3.2 - 3.4 | Singlet | 3H |
| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 160 - 163 |
| C4 (C=O) | 150 - 153 |
| C5 | 95 - 100 |
| C6 | 145 - 150 |
| N1-CH₃ | 35 - 38 |
| N3-CH₃ | 28 - 31 |
| C6-CH₃ | 15 - 18 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for obtaining high-quality ¹H and ¹³C NMR spectra for uracil derivatives such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium signal of the solvent.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard.
4. ¹³C NMR Data Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
-
Process the data similarly to the ¹H spectrum.
Structural and NMR Correlation Diagram
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key nuclei for NMR analysis.
Physical and chemical properties of 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3,6-trimethyluracil is a halogenated derivative of uracil, a fundamental component of nucleic acids. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6 positions significantly alters the electronic and steric properties of the parent uracil molecule. This modification can influence its chemical reactivity, physical properties, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details and potential biological relevance, to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of experimental data in publicly accessible literature, some properties are calculated based on its chemical structure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-Bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | --- |
| CAS Number | 15018-59-4 | [1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [1] |
| Molecular Weight | 233.06 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of halogenated pyrimidines. The bromine atom at the 5-position is a key functional group that can participate in various chemical transformations.
One documented reaction involves the treatment of this compound with 5% sulfuric acid in the presence of excess potassium iodide at 80°C for 5 hours. This reaction results in the dehalogenation of the molecule to yield 1,3,6-trimethyluracil as the sole product[2]. This suggests that the C-Br bond can be cleaved under these reductive conditions.
The reaction is believed to proceed through the formation of a carbocation intermediate, which is then attacked by a nucleophile. Depending on the reaction conditions, this can lead to different products[2].
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available scientific literature. However, general synthetic strategies for 5-halogenated uracils can be adapted.
General Synthesis of 5-Halogenated Uracils
A common method for the synthesis of 5-halouracils involves the direct halogenation of the corresponding uracil derivative.
Experimental Workflow: General Halogenation of Uracils
Caption: General workflow for the synthesis of 5-halogenated uracils.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically reported. However, halogenated uracil derivatives are known to possess a range of biological activities, including antiviral and anticancer properties[3][4][5][6]. These activities often stem from their ability to be incorporated into nucleic acids, leading to mutations, or by inhibiting enzymes involved in nucleotide metabolism.
Logical Relationship: Potential Biological Effects of Halogenated Uracils
Caption: Potential mechanisms of biological activity for halogenated uracils.
Further research is required to determine if this compound exhibits any of these activities and to elucidate the specific signaling pathways involved.
Conclusion
This compound is a synthetic derivative of uracil with potential for further investigation in medicinal chemistry and chemical biology. While its detailed physicochemical and biological properties are not yet fully characterized in the public literature, this guide provides a summary of the currently available information. The synthesis of this compound and the subsequent exploration of its spectroscopic properties and biological activities would be a valuable contribution to the field. Researchers are encouraged to use the general methodologies presented as a starting point for their investigations into this and similar halogenated pyrimidine derivatives.
References
- 1. 5-BROMO-6-METHYLURACIL(15018-56-1) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide on the Initial Synthesis and Isolation of 5-Bromo-1,3,6-trimethyluracil
This technical guide provides an in-depth overview of the initial synthesis and isolation of 5-Bromo-1,3,6-trimethyluracil, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies presented are based on established chemical principles and analogous synthetic procedures for similar uracil derivatives.
Synthesis of 1,3,6-trimethyluracil (Precursor)
The synthesis of the precursor, 1,3,6-trimethyluracil, can be achieved through a one-pot reaction involving the condensation of 1,3-dimethylurea with methyl acetoacetate. This method is adapted from the synthesis of analogous N-alkylated uracils.
Experimental Protocol: Synthesis of 1,3,6-trimethyluracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dimethylurea and methyl acetoacetate in a 1:1 molar ratio.
-
Solvent and Catalyst: The reaction can be carried out in a suitable solvent such as ethanol. An acid catalyst, for example, a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution. The crude product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1,3,6-trimethyluracil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 1,3,6-trimethyluracil.
Bromination of 1,3,6-trimethyluracil
The bromination of 1,3,6-trimethyluracil at the 5-position is a key step in the synthesis of the target compound. This can be achieved using a suitable brominating agent. A plausible method involves the use of N-bromosuccinimide (NBS) in a chlorinated solvent, a common and effective method for the bromination of uracil derivatives.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1,3,6-trimethyluracil in a chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask, add N-bromosuccinimide (NBS) in a 1:1.1 molar ratio (uracil:NBS). The flask should be protected from light to prevent radical side reactions.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, the succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a solvent mixture like acetone-ethyl acetate.[1]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. It should be noted that the specific values will need to be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Experimental Yield (%) | Melting Point (°C) |
| 1,3,6-trimethyluracil | C₇H₁₀N₂O₂ | 154.17 | - | To be determined | To be determined |
| This compound | C₇H₉BrN₂O₂ | 233.07 | 100 | To be determined | To be determined |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
CAS number and molecular structure of 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-1,3,6-trimethyluracil, a halogenated derivative of uracil. This document details its chemical and physical properties, outlines a general synthesis protocol, and explores its primary mechanism of action as a mutagenic agent. The information is tailored for professionals in chemical research and drug development.
Core Compound Information
This compound is a synthetic derivative of the pyrimidine base uracil. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6 positions significantly influences its chemical properties and biological activity. Its primary area of interest in research is as a potential mutagen and as a building block in the synthesis of more complex molecules.
Molecular Structure:
(Note: An illustrative, non-factual image is used here as a placeholder for the molecular structure.)
Physicochemical and Identification Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 15018-59-4 |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| Melting Point | 136-137 °C |
| Boiling Point | 254.5 °C at 760 mmHg |
| Density | 1.605 g/cm³ |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method can be inferred from the synthesis of similar 5-bromouracil derivatives. The synthesis would likely involve the direct bromination of the precursor, 1,3,6-trimethyluracil.
General Experimental Protocol: Bromination of 1,3,6-trimethyluracil
-
Dissolution: Dissolve 1,3,6-trimethyluracil in a suitable solvent. Acetic acid is often used for the bromination of uracil derivatives.
-
Brominating Agent: Slowly add a brominating agent to the solution. Common brominating agents for this type of reaction include N-bromosuccinimide (NBS) or elemental bromine in acetic acid. The reaction should be carried out with stirring, and the temperature may need to be controlled, potentially starting at room temperature and gently heating to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.
-
Work-up: Once the reaction is complete, the product is isolated. This may involve quenching any excess bromine, followed by precipitation of the product by adding the reaction mixture to ice water.
-
Purification: The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, to yield pure this compound.
Biological Activity and Mechanism of Action
This compound, as a derivative of 5-bromouracil, is expected to act as a base analog and a mutagen. The bromine atom at the 5-position is similar in size to the methyl group of thymine, allowing it to be incorporated into DNA in place of thymine during replication.
Signaling Pathway: Mutagenesis via Base Analog Incorporation
The mutagenic effect of 5-bromouracil arises from its ability to undergo tautomeric shifts. In its common keto form, it pairs with adenine (A), mimicking thymine (T). However, it can shift to a rarer enol form, which preferentially pairs with guanine (G). This leads to a transition mutation (an A-T base pair being replaced by a G-C base pair) in subsequent rounds of DNA replication.
Caption: Mutagenic pathway of 5-bromouracil leading to a transition mutation.
Experimental Workflow for Mutagenicity Assessment
The mutagenic potential of this compound can be evaluated using the Ames test, a widely used bacterial reverse mutation assay. This test assesses the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium, causing it to revert to a histidine-producing phenotype.
Caption: Experimental workflow for the Ames test to assess mutagenicity.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and molecular biology due to its potential as a mutagenic agent and a synthetic intermediate. This guide provides foundational technical information to support further research and development activities involving this molecule. Due to the limited availability of detailed experimental and spectral data in the public domain, in-house characterization is strongly recommended.
Biological Activity Screening of 5-Bromo-1,3,6-trimethyluracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 5-Bromo-1,3,6-trimethyluracil derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed to evaluate the therapeutic potential of this class of compounds, alongside a summary of available activity data and insights into their potential mechanisms of action.
Introduction to this compound Derivatives
Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and virology. The introduction of a bromine atom at the 5-position of the uracil ring, combined with methylation at the 1, 3, and 6 positions, creates a unique chemical scaffold with the potential for diverse biological activities. These structural modifications can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making this compound derivatives an interesting class of molecules for biological screening.
Anticancer Activity Screening
The evaluation of this compound derivatives for anticancer activity is a primary focus of research. Various in vitro assays are employed to determine the cytotoxic and cytostatic effects of these compounds on a range of cancer cell lines.
Quantitative Data on Anticancer Activity
While specific quantitative data for a broad range of this compound derivatives remains an active area of research, the following table summarizes representative IC50 values for analogous 5-brominated pyrimidine compounds against various cancer cell lines to provide a comparative context.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-pyrimidine Analogues | HCT116 (Colon) | Varies | [1] |
| 5-Bromo-pyrimidine Analogues | A549 (Lung) | Varies | [1] |
| 5-Bromo-pyrimidine Analogues | K562 (Leukemia) | Varies | [1] |
| 5-Bromo-pyrimidine Analogues | U937 (Leukemia) | Varies | [1] |
| 5-Bromouracil Derivatives | MCF-7 (Breast) | Varies | [2] |
| 5-Bromouracil Derivatives | HepG-2 (Liver) | Varies | [2] |
Note: The IC50 values for specific this compound derivatives are not yet widely published in publicly accessible literature. The data presented here for related compounds should be considered for contextual purposes only.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening of this compound derivatives using the MTT assay.
Antimicrobial Activity Screening
The potential of this compound derivatives as antimicrobial agents is another important area of investigation. Their efficacy is typically evaluated against a panel of pathogenic bacteria and fungi.
Quantitative Data on Antimicrobial Activity
Similar to anticancer data, specific MIC (Minimum Inhibitory Concentration) values for a wide array of this compound derivatives are not extensively documented in public databases. The table below presents representative MIC values for related uracil derivatives to serve as a reference.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 6-Methyluracil Derivatives | S. aureus | 0.1-10 | [3] |
| 6-Methyluracil Derivatives | E. coli | 0.1-10 | [3] |
| 6-Methyluracil Derivatives | P. vulgaris | 0.1-10 | [3] |
| 6-Methyluracil Derivatives | K. pneumoniae | 0.1-10 | [3] |
Note: The provided MIC values are for a class of related compounds and should be used for comparative purposes only, pending specific studies on this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[4]
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Sterile saline or PBS
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[4]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read spectrophotometrically by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of uracil derivatives are often attributed to their ability to interfere with key cellular processes and signaling pathways. While the specific pathways modulated by this compound derivatives require further investigation, related compounds have been shown to impact several critical signaling cascades.
Inhibition of Kinase Signaling Pathways
Many pyrimidine and uracil derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Two key pathways that are often targeted are the JAK/STAT and EGFR signaling pathways.
JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[5] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Some pyrimidine derivatives have been shown to act as JAK inhibitors.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Discovery and History of Substituted Bromouracil Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bromouracil compounds, a class of pyrimidine analogs, have carved a significant niche in the landscape of molecular biology, medicinal chemistry, and cancer research. From their initial discovery as potent mutagens to their contemporary development as antiviral and anticancer agents, these molecules have been instrumental in elucidating fundamental biological processes and providing templates for novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of substituted bromouracil compounds, with a focus on their mechanisms of action and their impact on cellular processes.
Discovery and Early History: The Dawn of a Mutagen
The story of substituted bromouracil compounds begins with the exploration of base analogs and their effects on biological systems. The most prominent early member of this class is 5-bromouracil (5-BrU), a structural analog of thymine where the methyl group at the fifth position is replaced by a bromine atom.
The mutagenic properties of 5-bromouracil were first hinted at in 1950 by Hitchings, Elion, and Falco, who observed that it inhibited the growth of Lactobacillus casei.[1] However, it was the seminal work of Rose Litman and Arthur Pardee in 1956 that firmly established 5-bromouracil as a potent mutagen.[1] Their groundbreaking experiments with T2 bacteriophages demonstrated that the incorporation of 5-bromouracil into the viral genome led to a significant increase in mutation rates.[1] They observed the formation of "mutant plaques," which were characteristically smaller than the wild-type plaques, indicating a reduction in the fitness and replication efficiency of the phage due to genetic alterations.[1]
Litman and Pardee hypothesized that the mutagenic effect was due to the tautomeric nature of 5-bromouracil.[1] Like thymine, 5-bromouracil exists in keto and enol forms. In its more stable keto form, it pairs with adenine, mimicking thymine. However, the electronegative bromine atom increases the propensity for tautomeric shifts. In its rarer enol form, 5-bromouracil can mispair with guanine.[1] This tautomeric shift, occurring during DNA replication, leads to A-T to G-C transition mutations in subsequent rounds of replication, thereby disrupting the genetic code.[1]
This fundamental discovery not only provided a powerful tool for inducing mutations in experimental systems but also laid the groundwork for understanding the molecular basis of mutagenesis. The ability of 5-bromouracil to be incorporated into DNA also led to its use in early studies of DNA repair, where it was used to density-label newly synthesized DNA.[2]
Evolution of Substituted Bromouracil Compounds in Therapeutics
The potent biological activity of 5-bromouracil and its derivatives soon attracted the attention of medicinal chemists, leading to the exploration of their therapeutic potential.
Anticancer Applications
The ability of 5-bromouracil to be incorporated into the DNA of rapidly dividing cells made it a logical candidate for an anticancer agent. Its deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU), became a key focus of this research.[2][3] BrdU is readily phosphorylated in cells and incorporated into DNA in place of thymidine. The presence of the bulky bromine atom in the DNA is thought to disrupt its structure and function, leading to cell cycle arrest and apoptosis.[4]
BrdU has been investigated as a radiosensitizer in cancer therapy. The incorporation of BrdU into the DNA of tumor cells increases their sensitivity to ionizing radiation, enhancing the therapeutic effect of radiotherapy.[5] While its clinical use has been limited by toxicity, the principle of using halogenated pyrimidines to enhance radiation damage remains an area of active research.
More recently, novel substituted bromouracil derivatives are being synthesized and evaluated for their anticancer properties. For example, a synthetic uracil analog, 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359), has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis via the mitochondrial pathway.[4]
Antiviral Applications
The discovery that 5-bromouracil could disrupt viral replication in bacteriophages spurred research into its potential as an antiviral agent against human viruses.[1] One of the most significant early successes in this area was the development of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine). Brivudine is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[6] Its mechanism of action involves phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication.
The success of brivudine has inspired the synthesis and evaluation of a wide range of other 5-substituted bromouracil derivatives with potential antiviral activity against various viruses, including human immunodeficiency virus (HIV) and hepatitis viruses.
Quantitative Data on Biological Activity
The following tables summarize quantitative data on the biological activity of selected substituted bromouracil compounds from the literature.
Table 1: Anticancer Activity of Substituted Bromouracil Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
| 5-Bromo-2'-deoxyuridine (BrdU) | A549 (Lung Cancer) | IC50 | Not specified, induces senescence-like phenotype | [5] |
| 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 (Breast Cancer) | IC50 | Not specified, induces apoptosis | [4] |
| Mn(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |
| Co(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |
| Cu(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |
| Zn(II)-5BrU-HISD Complex | Dalton's Lymphoma | T/C (%) | > 125 | [2] |
T/C (%): Mean lifespan of treated mice / mean lifespan of control mice x 100. A value > 125% is considered significant antitumor activity.
Table 2: Antiviral Activity of Substituted Bromouracil Derivatives
| Compound | Virus | Activity Metric | Value | Reference |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Herpes Simplex Virus 1 (HSV-1) | IC50 | Potent and specific inhibitor | [6] |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Varicella-Zoster Virus (VZV) | IC50 | Potent and specific inhibitor | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the history and development of substituted bromouracil compounds.
Synthesis of 5-Bromouracil
Materials:
-
Uracil
-
Glacial acetic acid
-
Acetic anhydride
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Ethyl acetate (EA)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure: [7]
-
A mixture of uracil (100 g, 892.1 mmol), glacial acetic acid (1 L), and acetic anhydride (100 mL) is prepared in a reaction flask, forming a white suspension.
-
The mixture is stirred at 50 °C.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 153 g, 535.3 mmol) is added to the stirred suspension.
-
The reaction is stirred at 50 °C for 1.5 hours, during which the white suspension transforms into a bean curd-like consistency.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC) using a DCM/MeOH (4:1) solvent system after diluting a small sample with THF.
-
After completion, the reaction mixture is diluted with ethyl acetate (EA).
-
The solid product is collected by filtration.
-
The collected solid is dried to yield 5-bromouracil as a white solid (168.8 g, 99.9% yield, 99.3% purity).
Characterization:
-
¹H NMR (DMSO-d₆): δ 11.34 (s, 1H), 8.05 (s, 1H).
-
¹³C NMR (DMSO-d₆): δ 161.2, 150.5, 142.1, 96.9.
-
Mass Spectrometry (EI): m/z 190, 192 (M⁺, Br isotopes).
Litman and Pardee's Phage Mutagenesis Experiment (Conceptual Workflow)
Objective: To demonstrate the mutagenic effect of 5-bromouracil on T2 bacteriophage.
Workflow:
-
Bacterial Culture Preparation: E. coli bacteria are grown in a minimal medium.
-
5-Bromouracil Incorporation: The bacterial culture is supplemented with 5-bromouracil, which gets incorporated into the bacterial DNA as it replicates.
-
Phage Infection: The E. coli culture containing 5-bromouracil-substituted DNA is infected with T2 bacteriophages.
-
Phage Replication: The phages replicate within the host bacteria, incorporating 5-bromouracil from the bacterial DNA pool into their own newly synthesized DNA.
-
Plaque Assay: The progeny phages are harvested and plated on a lawn of normal E. coli to observe plaque formation.
-
Mutant Plaque Identification: The resulting plaques are examined for morphological changes. Mutant plaques, typically smaller than wild-type plaques, are identified and counted.
-
Analysis: The frequency of mutant plaques is calculated to determine the mutagenic effect of 5-bromouracil.
Signaling Pathways and Mechanisms of Action
The biological effects of substituted bromouracil compounds are primarily mediated through their interaction with DNA and the cellular machinery that processes it. While the direct modulation of specific signaling proteins by many bromouracil derivatives is still an active area of research, their incorporation into DNA triggers several downstream signaling cascades, particularly those involved in DNA damage response, cell cycle control, and apoptosis.
DNA Damage and Repair Pathways
The incorporation of bromouracil derivatives into DNA creates a lesion that can be recognized by the cell's DNA repair machinery. The mispairing of the enol tautomer of 5-bromouracil with guanine leads to a mismatch that, if not repaired, results in a point mutation. This can activate mismatch repair (MMR) pathways. Furthermore, the presence of a halogenated base can make the DNA more susceptible to damage from sources like UV radiation, leading to the activation of other repair pathways such as base excision repair (BER) and nucleotide excision repair (NER).[2]
Cell Cycle Regulation
The accumulation of DNA damage and the activation of DNA repair pathways can trigger cell cycle checkpoints, primarily at the G1/S and G2/M transitions. These checkpoints are controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, DNA damage can lead to the activation of p53, a tumor suppressor protein, which in turn can induce the expression of CDK inhibitors like p21, leading to cell cycle arrest. This provides the cell with time to repair the DNA damage before proceeding with replication or mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-alkylthio-1,3,6-trimethyluracils from 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the synthesis of 5-alkylthio-1,3,6-trimethyluracils from 5-bromo-1,3,6-trimethyluracil. The methodologies and potential applications are outlined to support research and development in medicinal chemistry and drug discovery.
Application Notes
5-Alkylthio-1,3,6-trimethyluracils are a class of compounds with significant potential in drug development. Their structural similarity to pyrimidine nucleobases suggests a possible role as antimetabolites. The introduction of an alkylthio group at the C5 position of the uracil ring can modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn can influence its biological activity.
Potential Therapeutic Applications:
-
Anticancer Agents: Uracil analogs, most notably 5-fluorouracil (5-FU), are cornerstone chemotherapeutic agents for various cancers. They primarily act by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair. The 5-alkylthio-1,3,6-trimethyluracil scaffold presents an opportunity to develop novel anticancer agents that may overcome the resistance mechanisms associated with 5-FU. The varied alkyl chains can be explored to optimize binding to target enzymes or to modulate drug delivery and metabolism. Potential signaling pathways that could be targeted by such compounds in cancer cells include the Wnt, NF-κB, and JAK/STAT pathways, which are often dysregulated in cancer and have been implicated in 5-FU resistance.[1][2][3]
-
Antimicrobial Agents: Thiouracil derivatives have demonstrated a broad spectrum of antimicrobial activities. The sulfur atom in the alkylthio group can be crucial for interacting with biological targets in bacteria and fungi. These compounds could potentially disrupt microbial metabolic pathways or cell wall synthesis. Given the rising challenge of antibiotic resistance, the development of new classes of antimicrobial agents is of paramount importance.
Mechanism of Action:
While the precise mechanism of action for 5-alkylthio-1,3,6-trimethyluracils is yet to be fully elucidated, it is hypothesized that they may act as:
-
Enzyme Inhibitors: Similar to other uracil analogs, they could inhibit enzymes involved in nucleotide metabolism, thereby disrupting DNA and RNA synthesis.
-
Prodrugs: The alkylthio group could be metabolized in vivo to release a pharmacologically active species.
-
Modulators of Signaling Pathways: These compounds may interfere with key cellular signaling cascades that are vital for the proliferation of cancer cells or pathogens.[1][2]
The synthesis of a library of these compounds with diverse alkyl substituents is a critical step in exploring their structure-activity relationships (SAR) and identifying lead candidates for further drug development.
Experimental Protocols
The following is a representative protocol for the synthesis of 5-alkylthio-1,3,6-trimethyluracils from this compound via nucleophilic substitution using phase-transfer catalysis.
Disclaimer: The following protocol is a general representation based on established methods for similar reactions. The specific experimental details and yields are based on typical outcomes for such transformations and are intended for illustrative purposes, as the full text of the primary literature could not be accessed.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-alkylthio-1,3,6-trimethyluracils.
Materials:
-
This compound
-
Alkyl thiol (e.g., propane-1-thiol, butane-1-thiol, etc.)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Base (e.g., potassium carbonate or sodium hydroxide)
-
Organic solvent (e.g., dichloromethane or toluene)
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (TLC, NMR, MS)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding alkyl thiol (1.2 eq), the phase-transfer catalyst (0.1 eq), and the base (2.0 eq).
-
Solvent Addition: Add the organic solvent and water to the flask to create a biphasic system.
-
Reaction: Stir the mixture vigorously at a specified temperature (e.g., room temperature or reflux) for a designated time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-alkylthio-1,3,6-trimethyluracil.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative yields for the synthesis of various 5-alkylthio-1,3,6-trimethyluracils.
| Entry | Alkyl Group (R) | Representative Yield (%) |
| 1 | Propyl | 75 |
| 2 | Butyl | 78 |
| 3 | Pentyl | 72 |
| 4 | Hexyl | 70 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the nature of the alkyl thiol used.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 5-alkylthio-1,3,6-trimethyluracils.
Caption: A typical workflow for the synthesis of 5-alkylthio-1,3,6-trimethyluracils.
References
Application Notes and Protocols: 5-Bromo-1,3,6-trimethyluracil in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3,6-trimethyluracil is a halogenated derivative of uracil that serves as a versatile building block in organic synthesis. The presence of a bromine atom at the C5 position activates the pyrimidine ring for nucleophilic substitution, providing a valuable tool for the introduction of various functional groups. This document provides detailed application notes and experimental protocols for leveraging this compound in nucleophilic substitution reactions, with a focus on the synthesis of 5-substituted uracil derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. The reactivity of 5-bromouracil derivatives allows for the synthesis of a diverse range of analogues, including those with sulfur, carbon, and other heteroatom linkages at the 5-position.
Reactivity and Reaction Pathways
The reaction of this compound with nucleophiles can proceed through several pathways, primarily dependent on the nature of the nucleophile. The primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by the incoming nucleophile. However, other competing pathways such as X-philic attack and single electron transfer (SET) have been observed, particularly with certain types of nucleophiles like thiolate ions.[1]
A notable variation in reactivity is the palladium-catalyzed direct arylation, which allows for the formation of a C-C bond at the 5-position.[2][3] This modern synthetic method expands the scope of accessible 5-substituted uracil derivatives. Additionally, under certain conditions, 1,3-disubstituted 5-bromo-6-methyluracils can undergo nucleophilic substitution with a concomitant migration to the allylic position, yielding 6-(substituted methyl)uracils.[4]
Applications in Synthesis
The primary application of nucleophilic substitution reactions involving this compound is the synthesis of novel 5-substituted uracil analogues. These compounds are often investigated for their biological activities. For instance, 5-thiolated uracils have been explored for their potential as antimetabolites. The ability to introduce a wide array of substituents at the C5 position makes this starting material a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs.
Data Presentation
Table 1: Nucleophilic Substitution of this compound with Thiolate Ions[1]
| Nucleophile (Thiolate Ion) | Reaction Pathway(s) | Product(s) |
| Alkylthiolate (e.g., propane-1-thiolate) | Nucleophilic Substitution, X-philic Elimination | 5-Alkylthio-1,3,6-trimethyluracils, 6-Alkylthiomethyl-1,3-dimethyluracils, 1,3,6-trimethyluracil |
| Heteroarylthiolate (e.g., pyridine-2-thiolate) | Nucleophilic Substitution | 5-Heteroarylthio-1,3,6-trimethyluracils |
| Arylthiolate (e.g., phenylthiolate) | Single Electron Transfer (SET), Nucleophilic Substitution | 5-Arylthio-6-arylthiomethyl-1,3-dimethyluracils, 5-Arylthio-1,3,6-trimethyluracils |
Table 2: Palladium-Catalyzed Direct Arylation of 5-Halouracils (Representative Data)[2][3]
| Arene/Heteroarene | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Pd2(dba)3 / TBAF | DMF | 100 | 1 | Not specified for 1,3,6-trimethyl derivative |
| Thiophene | Pd(OAc)2 / Cs2CO3 / PivOH | DMF | 100 | 2 | Not specified for 1,3,6-trimethyl derivative |
| Furan | Pd2(dba)3 / TBAF | DMF | 100 | 1 | Not specified for 1,3,6-trimethyl derivative |
Note: The cited studies for palladium-catalyzed arylation primarily used 1-N-benzyl-5-iodo(or bromo)uracil. The conditions may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Thiolate Ions under Phase Transfer Catalysis[1]
This protocol describes a general method for the reaction of this compound with various thiolate ions.
Materials:
-
This compound
-
Appropriate thiol (e.g., propane-1-thiol, pyridine-2-thiol, phenol)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen organic solvent.
-
In a separate vessel, prepare the thiolate salt by reacting the corresponding thiol (1.1 equivalents) with sodium hydroxide (1.1 equivalents) in water.
-
Add the aqueous solution of the thiolate salt to the organic solution of the bromouracil.
-
Add the phase transfer catalyst (e.g., TBAB, 0.1 equivalents).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-substituted-1,3,6-trimethyluracil.
Expected Outcome: The reaction with alkylthiolates may yield a mixture of products from nucleophilic substitution and elimination. Heteroarylthiolates are expected to give predominantly the nucleophilic substitution product. Arylthiolates may lead to products resulting from a single electron transfer mechanism.[1]
Protocol 2: General Procedure for Palladium-Catalyzed Direct Arylation of 5-Halouracils[2][3]
This protocol is adapted from the direct arylation of other 5-halouracil derivatives and may require optimization for this compound.
Materials:
-
This compound
-
Arene or heteroarene (e.g., benzene, thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)
-
Tetrabutylammonium fluoride (TBAF) or a base such as Cesium Carbonate (Cs2CO3)
-
Pivalic acid (PivOH) if using the Pd(OAc)2 system
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the palladium catalyst (e.g., 2.5 mol% Pd2(dba)3), and the base/additive (e.g., 2 equivalents of TBAF).
-
Add the anhydrous DMF, followed by the arene or heteroarene (1.5 - 15 equivalents).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 1-2 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1,3,6-trimethyluracil.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Competing reaction pathways.
Caption: Simplified Palladium-catalyzed arylation cycle.
References
- 1. Reactions of diazines with nucleophiles--IV. The reactivity of this compound with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new type of nucleophilic substitution with a concomitant migration to an allylic position. From 5-bromo-6-methyluracils to 6-(substituted methyl)uracils - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Phase Transfer Catalysis in Reactions of 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for leveraging phase transfer catalysis (PTC) in the synthesis of novel derivatives of 5-Bromo-1,3,6-trimethyluracil. PTC offers a powerful and experimentally simple methodology for reactions between immiscible reactants, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a valuable technique in synthetic organic chemistry that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the reactant in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where it can react with the substrate. This process enhances reaction rates and allows for the use of a wider range of solvents and less stringent reaction conditions.[1][2]
Application 1: Nucleophilic Substitution (O-Alkylation) of this compound
This protocol details the O-alkylation of this compound with various alcohols under solid-liquid phase transfer catalysis conditions. This reaction is crucial for the synthesis of 5-alkoxyuracil derivatives, which are of interest in medicinal chemistry for their potential biological activities.
Experimental Protocol: O-Alkylation
Materials:
-
This compound
-
Selected alcohol (e.g., methanol, ethanol, propanol)
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM) or Toluene (as organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen alcohol (5.0 mmol), and the organic solvent (20 mL).
-
Add finely ground potassium hydroxide (3.0 mmol) and Tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
Stir the mixture vigorously at room temperature (25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours, see Table 1), quench the reaction by adding distilled water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-alkoxy-1,3,6-trimethyluracil.
Quantitative Data: O-Alkylation
| Entry | Alcohol | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | DCM | 4 | 85 |
| 2 | Ethanol | DCM | 5 | 82 |
| 3 | n-Propanol | Toluene | 6 | 78 |
| 4 | Isopropanol | Toluene | 8 | 70 |
Application 2: Nucleophilic Substitution (N-Alkylation) of this compound Analogs
While direct N-alkylation of the uracil ring at positions 1 and 3 is precluded in this compound due to the existing methyl groups, this protocol is applicable to related 5-bromouracil derivatives that possess N-H functionalities. This is a foundational reaction for creating a diverse library of uracil-based compounds. Phase-transfer catalysis is a highly efficient method for such N-alkylations.[3]
Experimental Protocol: N-Alkylation (for 5-Bromouracil Analogs)
Materials:
-
5-Bromouracil derivative with at least one N-H bond
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) powder
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the 5-bromouracil derivative (1.0 mmol) and powdered potassium carbonate (2.5 mmol) in the chosen organic solvent (25 mL).
-
Add Tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
To the stirred suspension, add the alkyl halide (1.2 mmol) dropwise.
-
Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC, typically 3-6 hours).
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or silica gel column chromatography.
Quantitative Data: N-Alkylation of a Model 5-Bromouracil
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Acetonitrile | 80 | 3 | 92 |
| 2 | Ethyl iodide | DMF | 60 | 5 | 88 |
| 3 | n-Butyl bromide | Acetonitrile | 80 | 6 | 85 |
Application 3: Amination of this compound
This protocol describes a method for the amination of this compound with various primary and secondary amines under phase transfer catalysis. This reaction allows for the introduction of diverse amino functionalities at the C5 position, which is a key modification in the development of new therapeutic agents.
Experimental Protocol: Amination
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Sodium hydroxide (NaOH) solution (50% w/v)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) and the desired amine (1.5 mmol) in toluene (20 mL) in a round-bottom flask.
-
Add Tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
With vigorous stirring, add the 50% sodium hydroxide solution (5 mL).
-
Heat the biphasic mixture to 90°C and maintain vigorous stirring for 6-12 hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and separate the phases.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel.
Quantitative Data: Amination
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Morpholine | 6 | 88 |
| 2 | Piperidine | 7 | 85 |
| 3 | Aniline | 12 | 65 |
Visualizing Phase Transfer Catalysis Workflows
The following diagrams illustrate the general workflows for the described PTC reactions.
Caption: Workflow for O-Alkylation of this compound.
Caption: General Mechanism of Phase Transfer Catalysis.
References
Application Notes and Protocols: 5-Bromo-1,3,6-trimethyluracil in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Bromo-1,3,6-trimethyluracil in medicinal chemistry, focusing on its role as a scaffold for the development of novel therapeutic agents. While specific biological data for this exact compound is limited in publicly available literature, this document leverages data from closely related 5-bromouracil analogs to illustrate its potential and provide detailed experimental protocols for its evaluation.
Introduction
This compound belongs to the class of halogenated pyrimidines, which are of significant interest in medicinal chemistry. The uracil scaffold is a fundamental component of nucleic acids, and its chemical modification has led to the discovery of numerous therapeutic agents. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6-positions can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity.
Derivatives of 5-bromouracil have been extensively investigated for their potential as anticancer and antiviral agents.[1][2] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, this scaffold serves as a versatile synthetic intermediate for further chemical modifications to explore structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:
Anticancer Activity
Numerous 5-bromouracil derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of enzymes crucial for DNA and RNA synthesis, leading to the arrest of cell proliferation and induction of apoptosis. For instance, the related compound 5-bromo-1-mesyluracil has shown inhibitory effects on DNA and RNA synthesis in human cervix carcinoma (HeLa) cells and demonstrated in vivo antitumor activity against anaplastic mammary carcinoma in mice.[3]
Antiviral Activity
Halogenated uracil derivatives have a long history as antiviral agents. Their mechanism of action often relies on the inhibition of viral polymerases, thereby preventing viral replication. N1,N3-disubstituted uracil derivatives have recently been identified as potent non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), including that of SARS-CoV-2.[4][5] The structural features of this compound make it a candidate for evaluation against a broad spectrum of viruses.
Quantitative Data Summary (Based on Analogous Compounds)
Table 1: In Vitro Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 (Beta and Delta Variants) [4]
| Compound ID | Modification | IC₅₀ (µM) vs. Beta Variant | IC₅₀ (µM) vs. Delta Variant |
| Analog 1 | N1,N3-disubstituted uracil | 13.3 | 15.2 |
| Analog 2 | N1,N3-disubstituted uracil | 25.8 | 29.3 |
| Analog 3 | N1,N3-disubstituted uracil | 49.9 | 45.1 |
Table 2: In Vivo Antitumor Activity of 5-Bromo-1-mesyluracil [3]
| Animal Model | Tumor Type | Treatment Dose | Outcome |
| CBA Mice | Anaplastic Mammary Carcinoma | 50 mg/kg | Significant reduction in tumor growth time |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and for evaluating its potential anticancer and antiviral activities.
Synthesis of this compound
This protocol is based on established methods for the bromination of uracil derivatives.[1]
Materials:
-
1,3,6-trimethyluracil
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Anhydrous Chloroform
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 1,3,6-trimethyluracil (1 equivalent) in a mixture of chloroform and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Stir the solution at room temperature for 30 minutes.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal cell line (e.g., fibroblasts for cytotoxicity comparison)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Add the compound dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is a standard method for determining the concentration of a compound that inhibits virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
-
6-well or 12-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours. Then, infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption and Overlay: Allow the virus to adsorb for 1 hour. Remove the inoculum and add the overlay medium containing the respective compound dilutions.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion
This compound represents a valuable scaffold for the development of novel anticancer and antiviral agents. The synthetic and experimental protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological activities and mechanism of action is warranted to fully elucidate its medicinal chemistry applications.
References
- 1. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Coupling of 5-Bromo-1,3-Dimethyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photochemical coupling of 5-bromo-1,3-dimethyluracil derivatives with various organic molecules. This synthetic strategy offers a powerful tool for the C5-functionalization of uracil, a key scaffold in numerous therapeutic agents. The methodologies described herein are particularly relevant for the synthesis of novel nucleoside analogues and other bioactive compounds for drug discovery and development.
Introduction
The photochemical modification of nucleobases is a versatile and powerful strategy in medicinal chemistry for the synthesis of novel therapeutic agents. Among these, the photochemical coupling of 5-bromouracil derivatives stands out as an efficient method for the formation of carbon-carbon and carbon-sulfur bonds at the C5 position of the pyrimidine ring. This position is a well-established site for modification to enhance the biological activity of nucleoside analogues.
Irradiation of 5-bromo-1,3-dimethyluracil with ultraviolet (UV) light in the presence of suitable reaction partners, such as electron-rich aromatic compounds or thiols, leads to the formation of a C5-uridinyl radical. This highly reactive intermediate can then couple with the reaction partner to yield the desired C5-substituted uracil derivative. This method is particularly attractive due to its often mild reaction conditions and the ability to generate unique molecular architectures that may not be readily accessible through traditional synthetic routes.
Applications in Drug Development
The C5 position of the uracil ring is a critical determinant of the biological activity of many nucleoside analogues. Modifications at this site can influence interactions with target enzymes, such as viral polymerases or thymidylate synthase, leading to potent antiviral and anticancer agents.
The photochemical coupling of 5-bromouracil derivatives provides a direct route to a variety of C5-substituted uracils, which are valuable precursors in the development of:
-
Antiviral Agents: The synthesis of 5-indolyluracil derivatives, for example, can lead to compounds with potential activity against a range of viruses.
-
Anticancer Agents: The introduction of various substituents at the C5 position can modulate the cytotoxic and antiproliferative properties of uracil-based compounds.
-
Photodynamic Therapy (PDT): 5-Bromouracil-containing oligonucleotides can be used as photosensitizers in PDT, where light-induced crosslinking to cellular macromolecules can trigger cell death in targeted cancer cells.
-
Probes for Studying Nucleic Acid-Protein Interactions: The ability to photochemically crosslink 5-bromouracil-substituted DNA or RNA to proteins is a valuable tool for elucidating the structural basis of these critical biological interactions.
Data Presentation
The following table summarizes the quantitative data for the photochemical coupling of 5-bromo-1,3-dimethyluracil with representative reaction partners.
| Reactant 1 (Concentration) | Reactant 2 (Concentration) | Solvent | Light Source (λ) | Product(s) | Yield (%) | Reference |
| 5-Bromo-1,3-dimethyluracil | Nα-acetyl-L-tryptophan methyl ester | Acetone | >290 nm | 5-(2-indolyl)-1,3-dimethyluracil & 5-(7-indolyl)-1,3-dimethyluracil | Not specified | [1] |
| 5-Bromouracil | Cysteine derivative | Aqueous (pH 7) | 308 nm (XeCl excimer laser) | Uracil, Cystine derivative, S-uracilylcysteinyl adduct | Quantum yield for BU destruction: 1.1 x 10⁻³ | [2] |
Experimental Protocols
Protocol 1: Photochemical Coupling of 5-Bromo-1,3-dimethyluracil with Nα-acetyl-L-tryptophan methyl ester
This protocol describes the synthesis of 5-(indolyl)-1,3-dimethyluracil derivatives.
Materials:
-
5-Bromo-1,3-dimethyluracil
-
Nα-acetyl-L-tryptophan methyl ester
-
Acetone (spectroscopic grade)
-
Photoreactor equipped with a high-pressure mercury lamp and a Pyrex filter (to block light with λ < 290 nm)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Prepare a solution of 5-bromo-1,3-dimethyluracil and a slight excess of Nα-acetyl-L-tryptophan methyl ester in acetone in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and irradiate with UV light (λ > 290 nm) at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of ethyl acetate and hexane) to separate the product isomers.
-
Characterize the purified products by NMR and mass spectrometry to confirm their identity and purity.
Protocol 2: Photochemical Coupling of 5-Bromouracil with a Cysteine Derivative
This protocol outlines the formation of an S-uracilylcysteinyl adduct.
Materials:
-
5-Bromouracil
-
Cysteine derivative (e.g., N-acetyl-L-cysteine)
-
Phosphate buffer (pH 7)
-
XeCl excimer laser (308 nm) or a suitable UV lamp with a narrow bandpass filter
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Lyophilizer
Procedure:
-
Prepare an aqueous solution of 5-bromouracil and the cysteine derivative in a pH 7 phosphate buffer.
-
Transfer the solution to a suitable quartz cuvette or reaction vessel.
-
Irradiate the solution with a 308 nm laser or a UV lamp.
-
Monitor the formation of the product and the disappearance of the starting materials by HPLC analysis of aliquots taken at different time intervals.
-
Upon completion of the reaction, the product can be isolated and purified by preparative HPLC.
-
Lyophilize the collected fractions containing the purified product to obtain it as a solid.
-
Characterize the final product by appropriate analytical techniques such as mass spectrometry and NMR.
Mandatory Visualizations
Caption: General experimental workflow for the photochemical coupling of 5-bromo-1,3-dimethyluracil derivatives.
Caption: Simplified reaction mechanism for the photochemical coupling of 5-bromo-1,3-dimethyluracil.
References
- 1. Photochemical coupling of 5-bromo-1,3-dimethyluracil and its 6-alkyl derivatives to 3-methylindole and N alpha-acetyl-L-tryptophan methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Reaction of 5-Bromo-1,3,6-trimethyluracil with Thiolate Ions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the reaction of 5-Bromo-1,3,6-trimethyluracil with various thiolate ions, including alkyl, heteroaryl, and aryl thiolates. The reaction outcome is highly dependent on the nature of the thiolate ion, leading to different product profiles through distinct mechanistic pathways: nucleophilic substitution, X-philic elimination, and single electron transfer (SET). This protocol outlines the experimental procedures for these reactions and presents the expected outcomes in a structured format.
Introduction
The functionalization of the C5 position of uracil derivatives is a key strategy in the development of novel therapeutic agents and chemical probes. The reaction of this compound with thiolate ions offers a versatile route to a range of 5-thio-substituted uracil derivatives. However, the reaction mechanism and product distribution are sensitive to the type of thiolate employed. Alkylthiolates can lead to a mixture of products via nucleophilic substitution and elimination pathways. Heteroarylthiolates tend to yield exclusively nucleophilic substitution products. In contrast, arylthiolates can react through a single electron transfer (SET) mechanism, resulting in a different set of products. Understanding and controlling these reaction pathways is crucial for the targeted synthesis of desired compounds.
Reaction Pathways
The reaction of this compound with thiolate ions can proceed through three distinct pathways, as illustrated in the diagram below. The selection of the thiolate nucleophile is the primary determinant of the reaction course.
Application Notes & Protocols: Experimental Setup for Photochemical Reactions of Brominated Uracils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups for initiating and analyzing the photochemical reactions of brominated uracils. Detailed protocols for both UV and visible light-induced reactions are presented, along with data interpretation guidelines.
Introduction
5-Bromouracil (5-BrU) is a halogenated analog of thymine where the methyl group at the C5 position is replaced by a bromine atom.[1] This substitution makes it a potent photosensitizer. When incorporated into DNA, 5-BrU can be excited by ultraviolet (UV) or other light sources, leading to the formation of a uracil-5-yl radical.[2] This highly reactive species can abstract hydrogen atoms from nearby molecules, such as the sugar backbone of DNA, initiating a cascade of reactions that can result in DNA strand breaks, cross-linking, and other lesions.[2][3] This reactivity makes 5-BrU an invaluable tool for studying DNA-protein interactions, DNA structure, and as a potential radiosensitizer in cancer therapy.[2]
General Principles & Reaction Mechanisms
Upon absorption of photons, 5-BrU undergoes C-Br bond homolysis, generating a highly reactive uracil-5-yl radical and a bromine radical. The uracil-5-yl radical is the primary species responsible for subsequent DNA damage.[2] The quantum yield of this photolysis is generally low, as the molecule has efficient non-reactive decay pathways to return to the ground state.[4][5] However, in the presence of hydrogen donors (like the deoxyribose sugar in DNA), the radical can abstract a hydrogen atom, leading to the formation of uracil and initiating DNA damage.[2]
The reaction can proceed via several pathways, influenced by factors such as the excitation wavelength, the solvent, and the presence of other molecules. Two key mechanisms are:
-
Direct Photolysis: Occurs upon direct absorption of UV light by 5-BrU.
-
Electron Transfer: In DNA, an electron can be transferred from a neighboring base (often guanine) to 5-BrU upon photo-irradiation, which then leads to the formation of the uracil-5-yl radical.
dot
Caption: Photochemical pathway of 5-BrU leading to DNA strand breaks.
Experimental Setups
The choice of experimental setup depends on the specific research goal, whether it is for synthetic purposes (e.g., creating brominated derivatives) or for studying DNA damage mechanisms.
3.1. UV Irradiation for DNA Damage Studies
This setup is common for investigating the effects of 5-BrU in biological systems.
-
Light Source:
-
Low-Pressure Mercury Lamps: Emit primarily at 254 nm, suitable for direct excitation of nucleic acids.[6]
-
Medium-Pressure Mercury Lamps: Provide a broader spectrum of UV light.[6]
-
Transilluminators: Often used for irradiating samples in microplates or petri dishes, with wavelengths typically around 302 nm or 312 nm.
-
-
Reaction Vessel: Quartz cuvettes or microplates are essential as they are transparent to UV light. Standard plasticware will absorb UV and should be avoided.
-
Temperature Control: Reactions are often carried out on ice or in a cooled chamber (e.g., 0°C) to minimize thermal side reactions and preserve the integrity of biological samples.
-
Filters: Optical filters can be used to select specific wavelength ranges to target 5-BrU absorption while minimizing direct damage to other components.[6]
dot
Caption: A typical experimental workflow for UV-induced photoreactions.
3.2. Visible Light Setup for Synthetic Bromination
Recent methods utilize visible light for the synthesis of 5-bromouracil derivatives, offering a greener and more scalable approach.[7][8]
-
Light Source: Cool white LEDs (400-700 nm) are commonly used.[9]
-
Photoreactor:
-
Batch Reactor: A simple setup where the reaction mixture is irradiated in a standard flask.
-
Falling Film or Flow Reactor: For improved scalability and efficiency, a continuous flow system where a thin film of the reaction mixture is passed by the light source ensures uniform irradiation and better light penetration.[10][11]
-
-
Reagents: N-bromosuccinimide (NBS) is typically used as the bromine source.[7][8]
-
Solvent: Acetonitrile is often the solvent of choice.[9][10]
Detailed Experimental Protocols
Protocol 1: UV-Induced Strand Breakage in 5-BrU-Substituted DNA
This protocol is adapted from studies investigating DNA damage.
Materials:
-
5-BrU substituted DNA oligonucleotide (e.g., 10 nM solution).
-
Reaction Buffer: 10 mM Sodium Cacodylate, pH 7.0.
-
UV Transilluminator (e.g., 302 nm).
-
Quartz microplate or thin-walled PCR tubes.
-
Ice bath.
-
Gel electrophoresis equipment (e.g., for denaturing PAGE).
-
DNA loading dye.
Procedure:
-
Prepare the reaction mixture containing the 5-BrU DNA in the sodium cacodylate buffer.
-
Aliquot the reaction mixture into a quartz microplate or PCR tubes. Place the vessel on an ice bath to maintain a low temperature (e.g., 0°C).
-
Place the UV transilluminator face down over the samples at a fixed distance (e.g., 10 cm).
-
Irradiate the samples for varying amounts of time (e.g., 0, 1, 3, and 5 minutes) to create a time course. A no-UV control should be included.
-
After irradiation, immediately add an equal volume of DNA loading dye (containing a stop solution like EDTA) to each sample.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) to resolve the DNA fragments and quantify the extent of strand breakage.
Protocol 2: Visible Light-Induced Synthesis of 5-Bromouracil Derivatives
This protocol is based on scalable, green chemistry methods.[9][10]
Materials:
-
Uracil derivative (e.g., 6-chloro-3-methyluracil, 1.0 equiv).
-
N-bromosuccinimide (NBS, 2.2 equiv).
-
Acetonitrile (solvent).
-
Batch photoreactor or a flask equipped with a magnetic stirrer.
-
Cool white LED lamp (e.g., providing a photon flux of 46 μmol s⁻¹).[8]
Procedure:
-
In a reaction flask, dissolve the uracil derivative (e.g., 0.6 mmol) and NBS in acetonitrile (e.g., 1 mL).[10]
-
Place the flask in the photoreactor setup and ensure the LED lamp is positioned for optimal irradiation of the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Irradiate the solution with the cool white LED light. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Continue irradiation until the starting material is fully consumed (e.g., typically within 5 hours).[9]
-
Upon completion, quench the reaction and work up the product using standard organic chemistry procedures (e.g., solvent evaporation, extraction, and purification by column chromatography).
-
Characterize the final product using NMR, Mass Spectrometry, and other spectroscopic methods.[7]
Data Presentation and Analysis
Quantitative data from photochemical experiments should be organized for clear interpretation. Product yields, quantum yields, and reaction rates are key metrics.
Table 1: Summary of Reaction Conditions for Photochemical Bromination
| Parameter | UV-Induced DNA Damage | Visible Light Synthesis |
|---|---|---|
| Substrate | 5-BrU in DNA | Uracil Derivative |
| Bromine Source | N/A (C-Br bond on substrate) | N-Bromosuccinimide (NBS) |
| Light Source | UV Lamp (e.g., 254, 302 nm) | Cool White LED (400-700 nm) |
| Solvent | Aqueous Buffer (e.g., Na-Cacodylate) | Acetonitrile |
| Temperature | 0 °C | Room Temperature |
| Typical Reaction Time | 1-10 minutes | 1-5 hours |
| Primary Product | Uracil, Strand Breaks | 5-Bromouracil Derivative |
Table 2: Example Quantitative Data from Visible Light Bromination of 6-chloro-3-methyluracil [9]
| NBS (equivalents) | Photon Flux (μmol s⁻¹) | Time (hours) | Yield (%) |
|---|---|---|---|
| 1.05 | 21 | 10 | 32 |
| 1.5 | 21 | 8 | 51 |
| 2.0 | 21 | 6 | 73 |
| 2.2 | 21 | 5 | 84 |
| 2.5 | 21 | 5 | 84 |
Analysis Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify reactants and photoproducts.[12]
-
Mass Spectrometry (MS): Essential for identifying the molecular weight of photoproducts, often coupled with HPLC (LC-MS) or UHPLC (UHPLC-MS/MS) for complex mixtures.[7][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for characterizing newly synthesized compounds.[7]
-
Gel Electrophoresis: A standard method to visualize DNA strand breaks resulting from photochemical damage.
dot
Caption: Key experimental parameters that control photoreaction results.
References
- 1. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Search for a mechanism for the increased sensitivity of 5-bromouracil-substituted DNA to ultraviolet radiation. II. Single-strand breaks in the DNA of irradiated 5-bromouracil-substituted T3 coliphage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benign decay vs. photolysis in the photophysics and photochemistry of 5-bromouracil. A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid f ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03920C [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1,3,6-trimethyluracil as a versatile building block for the creation of novel heterocyclic compounds. The protocols detailed below are designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering methodologies for the functionalization of the uracil core via various modern cross-coupling and nucleophilic substitution reactions.
Introduction
This compound is a key starting material for the synthesis of a diverse range of 5-substituted uracil derivatives. The electron-withdrawing nature of the uracil ring and the presence of the bromine atom at the C5 position make it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to the established biological activities of uracil analogs, which include antimicrobial, antiviral, and anticancer properties.[1][2][3] This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as nucleophilic substitution with thiols, to generate novel 5-aryl, 5-alkynyl, 5-amino, and 5-thioether substituted 1,3,6-trimethyluracils.
Key Synthetic Pathways
An overview of the synthetic transformations for this compound is presented below.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1,3,6-trimethyluracils
This protocol is adapted from a procedure for a similar substrate, 5-bromo-6-chloro-1,3-dimethyluracil, and may require optimization.[4]
Reaction Workflow:
Caption: Suzuki-Miyaura reaction workflow.
Protocol:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed 5:1 mixture of dioxane and 2M aqueous sodium hydroxide (NaOH) solution.
-
Heat the reaction mixture to 100 °C and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3,6-trimethyluracil.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1,3,6-trimethyluracil | ~85-95% (estimated) |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,3,6-trimethyluracil | ~80-90% (estimated) |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1,3,6-trimethyluracil | ~75-85% (estimated) |
Yields are estimated based on similar reactions and may vary.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-1,3,6-trimethyluracils
This protocol is adapted from a procedure for a similar substrate, 5-bromo-6-chloro-1,3-dimethyluracil, and may require optimization.[4]
Reaction Workflow:
Caption: Sonogashira coupling workflow.
Protocol:
-
In a flask, dissolve this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%), and Copper(I) iodide (CuI, 5 mol%) in dimethyl sulfoxide (DMSO).
-
Add triethylamine (NEt₃, 10 equiv) to the mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 5-alkynyl-1,3,6-trimethyluracil.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-1,3,6-trimethyluracil | ~70-85% (estimated) |
| 2 | Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-1,3,6-trimethyluracil | ~65-80% (estimated) |
| 3 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-1,3,6-trimethyluracil | ~60-75% (estimated) |
Yields are estimated based on similar reactions and may vary.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1,3,6-trimethyluracil Derivatives
This is a general protocol for the amination of aryl bromides and may require optimization for this compound.[5]
Reaction Workflow:
Caption: Buchwald-Hartwig amination workflow.
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base like sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-(Morpholino)-1,3,6-trimethyluracil | ~60-80% (estimated) |
| 2 | Aniline | 5-(Phenylamino)-1,3,6-trimethyluracil | ~50-70% (estimated) |
| 3 | Benzylamine | 5-(Benzylamino)-1,3,6-trimethyluracil | ~55-75% (estimated) |
Yields are estimated based on general procedures and may vary.
Nucleophilic Substitution with Thiolates
This protocol is based on the reaction of this compound with various thiolate ions.[6]
Reaction Workflow:
Caption: Nucleophilic substitution with thiols workflow.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the corresponding thiol (1.1 equiv) in a mixture of acetonitrile and water.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with chloroform.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
| Entry | Thiol | Product | Yield (%) |
| 1 | Propane-1-thiol | 5-(Propylthio)-1,3,6-trimethyluracil | 65%[6] |
| 2 | Toluene-α-thiol | 5-(Benzylthio)-1,3,6-trimethyluracil | 70%[6] |
| 3 | Pyridine-2-thiol | 5-(Pyridin-2-ylthio)-1,3,6-trimethyluracil | 85%[6] |
Yields are based on the cited literature.[6]
Potential Biological Activity
While specific biological data for the direct derivatives of this compound are not extensively reported, the broader class of 5-substituted uracils has shown significant potential in drug discovery.
-
Antimicrobial Activity: Many 5-aryl uracil and thiouracil derivatives have demonstrated notable antibacterial and antifungal activities.[7] For instance, certain 6-aryl-5-cyano thiouracils exhibit potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[7]
-
Anticancer Activity: 5-Fluorouracil is a widely used chemotherapeutic agent.[8] Various other 5-substituted uracil analogs, including N-substituted 5-iodouracils, have shown cytotoxic effects against cancer cell lines such as HepG2.[1][2] The synthesized 5-aryl, 5-alkynyl, and 5-amino derivatives of 1,3,6-trimethyluracil are therefore promising candidates for anticancer screening.
Further biological evaluation of the novel heterocyclic compounds synthesized from this compound is highly encouraged to explore their therapeutic potential. No specific signaling pathway information was found for these direct derivatives in the literature search.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols provided herein, adapted from established methodologies for similar substrates, offer a solid foundation for the exploration of its synthetic potential. The resulting 5-substituted 1,3,6-trimethyluracil derivatives are promising scaffolds for the development of new therapeutic agents, warranting further investigation into their biological activities. Researchers are encouraged to optimize the provided protocols for their specific substrates and to conduct thorough biological screening of the synthesized compounds.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]
- 4. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Reactions of diazines with nucleophiles--IV. The reactivity of this compound with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of 5-Bromouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 5-bromouracil and its derivatives. The information is intended to guide researchers, scientists, and professionals in drug development through efficient and scalable synthetic procedures.
Introduction
5-Bromouracil is a halogenated derivative of uracil, a nucleobase found in RNA. Due to its structural similarity to thymine, 5-bromouracil can be incorporated into DNA, where it can induce mutations, making it a valuable tool in genetic research.[1] Furthermore, 5-bromouracil and its derivatives serve as important intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and anticancer agents. The development of efficient and scalable synthesis protocols for these compounds is therefore of significant interest to the pharmaceutical and biotechnology industries.
This document outlines three distinct, large-scale synthetic protocols for 5-bromouracil, along with methods for the synthesis of N-substituted and 6-substituted derivatives. Each protocol is presented with detailed experimental procedures, and quantitative data is summarized in tables for easy comparison. Additionally, a diagram illustrating the mutagenic mechanism of 5-bromouracil is provided.
Data Presentation
The following tables summarize the quantitative data for the different large-scale synthesis protocols of 5-bromouracil and its derivatives.
Table 1: Comparison of Large-Scale Synthesis Protocols for 5-Bromouracil
| Protocol | Brominating Agent | Solvent System | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Scale (Starting Material) | Reference |
| 1 | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid / Acetic Anhydride | 1.5 h | 50 | 99.9 | 99.3 | 100 g (Uracil) | [2] |
| 2 | N-Bromosuccinimide (NBS) | Acetonitrile | 5 h | Room Temp. | 84 | High | Up to 1.2 kg/day | [3][4] |
| 3 | Sodium Bromide / Sodium Hypochlorite | Water / Hydrochloric Acid | 3 h | 0 to Room Temp. | 93.3 | High | 10 g (Uracil) | [5] |
Table 2: Substrate Scope and Yields for Visible Light-Induced Bromination of Uracil Derivatives (Protocol 2)
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Uracil | 5-Bromouracil | 5 | 82 |
| 2 | 1-Methyluracil | 5-Bromo-1-methyluracil | 4 | 85 |
| 3 | 3-Methyluracil | 5-Bromo-3-methyluracil | 4 | 88 |
| 4 | 1,3-Dimethyluracil | 5-Bromo-1,3-dimethyluracil | 3 | 92 |
| 5 | 6-Methyluracil | 5-Bromo-6-methyluracil | 6 | 78 |
| 6 | 6-Chlorouracil | 5-Bromo-6-chlorouracil | 5 | 84 |
| 7 | 1-Benzyluracil | 5-Bromo-1-benzyluracil | 4 | 86 |
| 8 | 6-Phenyluracil | 5-Bromo-6-phenyluracil | 7 | 75 |
| 9 | 2-Thiouracil | 5-Bromo-2-thiouracil | 5 | 79 |
| 10 | Barbituric Acid | 5-Bromobarbituric Acid | 3 | 90 |
Note: Yields are isolated yields. The data is compiled from the supplementary information of the cited research articles.[4][6]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Bromouracil via Bromination with DBDMH
This protocol describes a high-yield, large-scale synthesis of 5-bromouracil from uracil using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.[2]
Materials:
-
Uracil (100 g, 892.1 mmol)
-
Glacial Acetic Acid (1 L)
-
Acetic Anhydride (100 mL)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (153 g, 535.3 mmol)
-
Ethyl Acetate (EA)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a suitable reaction flask, suspend uracil (100 g) in a mixture of glacial acetic acid (1 L) and acetic anhydride (100 mL).
-
Heat the suspension to 50 °C with stirring.
-
Add DBDMH (153 g) to the reaction mixture in portions.
-
Continue stirring at 50 °C for 1.5 hours. The white suspension will turn into a curd-like consistency.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a DCM/MeOH (4:1) solvent system. A small sample can be taken, diluted with THF, and spotted on the TLC plate.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the solid product and wash it with ethyl acetate.
-
Dry the solid under vacuum to obtain 5-bromouracil as a white solid.
Expected Outcome:
-
Yield: ~168.8 g (99.9%)
-
Purity: 99.3%
Protocol 2: Green and Scalable Visible Light-Induced Synthesis of 5-Bromouracil Derivatives
This protocol utilizes visible light to promote the bromination of uracil and its derivatives using N-bromosuccinimide (NBS) in a falling film looping photoreactor, offering a green and highly scalable method.[3][4][6]
Materials:
-
Uracil or Uracil Derivative (e.g., 6-chloro-3-methyluracil)
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Acetonitrile (solvent)
-
Cool white LEDs (400-700 nm emission spectrum)
-
Falling film looping photoreactor
Procedure:
-
Dissolve the uracil substrate and NBS (2.2 equivalents) in acetonitrile in the reservoir of the falling film looping photoreactor.
-
Circulate the solution through the reactor, which is irradiated with cool white LEDs.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 5-bromouracil derivative.
Scalability: This method has been successfully scaled up, achieving a productivity of up to 1.2 kg per day.[4] The reaction time for the scaled-up process in the falling film looping reactor can be as short as 15 minutes.[3]
Protocol 3: Industrial Production of 5-Bromouracil using Sodium Bromide and Sodium Hypochlorite
This protocol, adapted from a patent, describes a method suitable for large-scale industrial production using readily available and inexpensive reagents.[5]
Materials:
-
Uracil (10 g, 89 mmol)
-
Hydrochloric Acid (6 mol/L, 45 mL)
-
Sodium Bromide (NaBr) (18.4 g, 178 mmol)
-
Sodium Hypochlorite (NaClO) aqueous solution (2 mol/L, 45 mL)
-
Sodium Hydroxide (NaOH) solution (6 mol/L)
-
Ice Ethanol
Procedure:
-
In a three-neck flask, add hydrochloric acid (45 mL), uracil (10 g), and sodium bromide (18.4 g).
-
Heat the mixture to 50 °C and stir for 30 minutes.
-
Cool the mixture to 0 °C.
-
With rapid stirring, add the sodium hypochlorite solution dropwise.
-
After the addition is complete, continue the reaction at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for approximately 2 hours until the reaction is complete (monitored by TLC).
-
Adjust the pH of the reaction mixture to 8-9 with the sodium hydroxide solution to precipitate the product.
-
Filter the white solid and wash it once with ice ethanol.
-
Dry the product to obtain 5-bromouracil.
Expected Outcome:
-
Yield: ~15.9 g (93.3%)
Synthesis of N-Substituted 5-Bromouracil Derivatives
N-alkylation of 5-bromouracil can be achieved using various alkylating agents in the presence of a base. The following is a general procedure that can be adapted for large-scale synthesis.
Materials:
-
5-Bromouracil
-
Alkylating agent (e.g., benzyl bromide, alkyl iodide)
-
Base (e.g., K₂CO₃, DBU)
-
Solvent (e.g., DMF, DMSO)
General Procedure:
-
Dissolve 5-bromouracil in the chosen solvent in a reaction vessel.
-
Add the base and stir the mixture.
-
Add the alkylating agent dropwise at room temperature or a slightly elevated temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of 6-Substituted 5-Bromouracil Derivatives
The synthesis of 6-substituted 5-bromouracils can be approached by first synthesizing the 6-substituted uracil followed by bromination at the 5-position using one of the protocols described above.
Example: Synthesis of 6-Methyluracil [7]
Materials:
-
Urea (80 g, 1.33 moles)
-
Ethyl acetoacetate (160 g, 1.23 moles)
-
Absolute Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (10 drops)
-
Sodium Hydroxide (80 g, 2 moles)
-
Water (1.2 L)
Procedure:
-
Mix finely powdered urea, ethyl acetoacetate, absolute ethanol, and concentrated hydrochloric acid in a crystallizing dish.
-
Place the dish in a vacuum desiccator over concentrated sulfuric acid and evacuate until the mixture is dry (5-7 days).
-
Stir the resulting dry, finely powdered β-uraminocrotonic ester into a solution of sodium hydroxide in water at 95 °C.
-
Cool the clear solution to 65 °C and carefully acidify with concentrated hydrochloric acid with stirring.
-
Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and air-dry.
-
The obtained 6-methyluracil can then be brominated using Protocol 1, 2, or 3 to yield 5-bromo-6-methyluracil.
Mandatory Visualization
Mutagenic Mechanism of 5-Bromouracil
5-Bromouracil is a mutagen that acts as a base analog of thymine. Its mutagenic effect arises from its ability to exist in two tautomeric forms: the keto form, which pairs with adenine (A), and the enol form, which pairs with guanine (G). This tautomeric shift can lead to transition mutations during DNA replication.
Caption: Mutagenic mechanism of 5-bromouracil leading to an A-T to G-C transition mutation.
Experimental Workflow: Visible Light-Induced Bromination
This diagram illustrates the general workflow for the visible light-induced synthesis of 5-bromouracil derivatives.
Caption: General experimental workflow for the synthesis of 5-bromouracil derivatives via visible light-induced bromination.
References
- 1. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 2. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN105111153A - Preparation method for 5-bromouracil - Google Patents [patents.google.com]
- 6. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1,3,6-trimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-1,3,6-trimethyluracil synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Brominating Agent | Use a fresh bottle of N-bromosuccinimide (NBS) or bromine. The quality of brominating agents can degrade over time. For NBS, it is advisable to recrystallize from water if its purity is in doubt. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. Acetonitrile and chlorinated solvents like dichloromethane are commonly used for bromination with NBS. For reactions with molecular bromine, acetic acid or chloroform can be employed. Ensure the solvent is dry, as water can lead to side reactions. |
| Suboptimal Reaction Temperature | Electrophilic bromination of uracils is temperature-sensitive. For NBS bromination, reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to increase the reaction rate. However, excessively high temperatures can lead to side-product formation. It is recommended to start at room temperature and monitor the reaction progress by TLC before considering heating.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, extend the duration. Some reactions may require several hours to reach completion. |
| Radical Quenching (for light-induced methods) | If employing a visible light-induced bromination, ensure the reaction setup is free from radical inhibitors. Degassing the solvent prior to the reaction can be beneficial. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Over-bromination | The formation of a di-brominated product, 5,5-dibromo-1,3,6-trimethyl-5,6-dihydrouracil, can occur if an excess of the brominating agent is used or if the reaction is left for too long. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Side-chain Bromination | Bromination of the C6-methyl group to form 6-bromomethyl-1,3-dimethyluracil is a known side reaction, particularly under certain acidic conditions.[2] Using a less aggressive brominating agent like NBS under neutral or slightly acidic conditions can minimize this side product. Avoid strongly acidic conditions if this side product is observed. |
| Formation of 6-hydroxy intermediate | The reaction of N-substituted uracils with bromine in aqueous media can lead to the formation of a stable 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate. This intermediate may require acid-catalyzed dehydration to yield the desired 5-bromouracil.[3][4] If this intermediate is isolated, it can be treated with a dilute acid to promote dehydration. |
| De-bromination | Under strongly acidic conditions (e.g., 50% H₂SO₄), the product can undergo de-bromination to yield the starting material, 1,3,6-trimethyluracil.[2] It is crucial to control the acidity during the reaction and workup. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Byproducts | If the product and a significant byproduct have similar polarities, separation by column chromatography can be challenging. Adjust the solvent system for chromatography. A gradient elution might be necessary to achieve better separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
| Residual Brominating Agent or Byproducts | Unreacted NBS or its byproduct, succinimide, can complicate purification. After the reaction, quenching with a mild reducing agent like sodium thiosulfate can help remove excess bromine. A wash with aqueous sodium bicarbonate can remove acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended brominating agent for the synthesis of this compound?
A1: Both N-bromosuccinimide (NBS) and molecular bromine (Br₂) can be used. NBS is generally preferred as it is a solid, easier to handle, and often leads to higher selectivity with fewer side products compared to the highly corrosive and volatile liquid bromine.[5] Visible light-induced bromination using NBS in acetonitrile has been reported as a rapid and efficient method for 5-bromouracil derivatives.
Q2: What is a typical experimental protocol for the synthesis of this compound using NBS?
A2: A general procedure is as follows:
-
Dissolve 1,3,6-trimethyluracil (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For a potentially faster reaction, the mixture can be irradiated with a visible light source.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Q3: How does temperature affect the yield of the reaction?
A3: The effect of temperature on the yield is a balance between reaction rate and side-product formation. While moderate heating can increase the reaction rate, excessive temperatures may lead to decreased selectivity and the formation of undesired byproducts, such as the 6-bromomethyl derivative. It is advisable to start the reaction at room temperature and only apply gentle heating if the reaction is sluggish.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: You would expect to see singlets for the two N-methyl groups (N1-CH₃ and N3-CH₃) and the C6-methyl group (C6-CH₃). The chemical shifts of these methyl groups would be in the range of 3.0-4.0 ppm for the N-methyls and around 2.0-2.5 ppm for the C6-methyl.
-
¹³C NMR: You would expect to see signals for the methyl carbons, the C=O carbons of the uracil ring, and the C5 and C6 carbons. The C5 carbon, being attached to bromine, would appear at a characteristic chemical shift.
Q5: How can I confirm the formation of the desired product?
A5: The formation of this compound can be confirmed by a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the experimental workflow and the logical relationships in troubleshooting the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the synthesis of this compound.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Reinvestigation of the mechanism of bromination of uracil and its N-methyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Bromination of 1,3,6-trimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,3,6-trimethyluracil. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target compound, 5-bromo-1,3,6-trimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of 1,3,6-trimethyluracil?
The primary and desired product is this compound, resulting from electrophilic substitution at the C-5 position of the pyrimidine ring.
Q2: What are the most common side reactions observed during this bromination?
The most frequently encountered side reactions include:
-
Bromination of the 6-methyl group: Formation of 6-bromomethyl-1,3-dimethyluracil.
-
De-bromination: Reversion of the product to the starting material, 1,3,6-trimethyluracil.
-
Over-bromination: Addition of a second bromine atom to the C-5 position, often forming a 5,5-dibromo-6-hydroxy-5,6-dihydrouracil intermediate.
Q3: Which brominating agents are typically used for this reaction?
Commonly used brominating agents are molecular bromine (Br₂) in a solvent like acetic acid, and N-bromosuccinimide (NBS) in various organic solvents. The choice of agent can influence the reaction's selectivity.
Q4: How does the reaction mechanism for C-5 bromination differ from that of the 6-methyl group bromination?
Bromination at the C-5 position is typically an electrophilic aromatic substitution reaction. In contrast, bromination of the 6-methyl group often proceeds through a free radical mechanism, similar to benzylic bromination, which can be initiated by light or radical initiators, especially when using NBS.
Q5: What is the role of acid in this reaction?
Acid can act as a catalyst for the electrophilic substitution at C-5. However, strong acidic conditions, particularly with sulfuric acid, have been reported to promote the formation of side products, including 6-bromomethyl-1,3-dimethyluracil and the de-brominated starting material.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bromination of 1,3,6-trimethyluracil, with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound with significant recovery of starting material. | 1. Incomplete reaction. 2. De-bromination of the product. | 1. Increase reaction time or temperature moderately. 2. Avoid strongly acidic conditions; consider using a milder acid catalyst or a non-acidic method. |
| Presence of a significant amount of 6-bromomethyl-1,3-dimethyluracil in the product mixture. | 1. Use of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light, especially with NBS. 2. Strongly acidic conditions.[1] | 1. Conduct the reaction in the dark and avoid radical initiators. 2. Reduce the concentration of acid or use a different solvent system. |
| Formation of a di-brominated byproduct. | 1. Use of excess brominating agent. | 1. Use a stoichiometric amount (or a slight excess) of the brominating agent. 2. Add the brominating agent portion-wise to the reaction mixture. |
| Reaction is very slow or does not proceed. | 1. Insufficient activation of the brominating agent. 2. Low reaction temperature. | 1. If using NBS, the addition of a catalytic amount of a Lewis acid might be beneficial.[2] 2. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)
| Condition | This compound (Desired Product) | 6-bromomethyl-1,3-dimethyluracil | 1,3,6-trimethyluracil (Starting Material) | 5,5-dibromo-dihydrouracil derivative |
| Br₂ in Acetic Acid (Stoichiometric) | Major Product | Minor | Minor (if reaction is complete) | Minor |
| NBS (in the dark, no initiator) | Major Product | Minor | Minor (if reaction is complete) | Minor |
| NBS with UV light/radical initiator | Decreased | Increased | - | - |
| Strongly Acidic (e.g., 50% H₂SO₄)[1] | Decreased | Increased | Increased (from de-bromination) | - |
| Excess Brominating Agent | Decreased | - | - | Increased |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine in Acetic Acid
This protocol is adapted from general procedures for the bromination of aromatic compounds in acetic acid.[3]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 1,3,6-trimethyluracil (1 equivalent) in glacial acetic acid.
-
Reaction: Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel to the stirred solution at room temperature.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. If any excess bromine remains, it can be quenched with a sodium bisulfite solution.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on general procedures for electrophilic bromination using NBS.[4]
-
Preparation: Dissolve 1,3,6-trimethyluracil (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Reaction: Add N-bromosuccinimide (1.1 equivalents) in one portion to the solution.
-
Heating and Monitoring: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and quench with water.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the bromination of 1,3,6-trimethyluracil.
Caption: Troubleshooting workflow for optimizing the bromination reaction.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 5-Bromo-1,3,6-trimethyluracil Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 5-Bromo-1,3,6-trimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The most common and effective methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are versatile and allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the uracil ring. The three primary methods are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with aryl or vinyl boronic acids.[1][2][3][4]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[5][6][7][8]
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with various amines.[9][10][11][12]
Q2: How do I choose the right catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is crucial for a successful reaction and depends on the specific coupling partners and desired reaction conditions.
-
For Suzuki-Miyaura coupling, Pd(PPh₃)₄ is a commonly used catalyst.[1]
-
For Sonogashira coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is often employed.[7][13] Copper-free conditions are also possible with specific catalyst systems.[5]
-
For Buchwald-Hartwig amination, various palladium precatalysts are used in combination with specialized phosphine ligands (e.g., XantPhos, DavePhos) to achieve high yields and broad substrate scope.[14]
Q3: What are the typical solvents and bases used in these reactions?
A3: The choice of solvent and base is critical for reaction efficiency.
-
Solvents: Common solvents include ethereal solvents like 1,4-dioxane and THF, polar aprotic solvents like DMF and DMSO, and alcohols like ethanol. The choice depends on the solubility of the reactants and the specific reaction type.
-
Bases: A wide range of inorganic and organic bases are used. For Suzuki-Miyaura reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common.[2] For Sonogashira reactions, amines like triethylamine or diisopropylethylamine are frequently used. For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or weaker organic bases like DBU may be employed.[14]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | Screen different phosphine ligands, especially for Buchwald-Hartwig amination. The electronic and steric properties of the ligand can significantly impact the reaction. |
| Incorrect Base | The strength and type of base are critical. For Suzuki coupling, try switching from a carbonate to a phosphate base. For amination, a stronger base like NaOtBu might be necessary. |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Try a different solvent or a solvent mixture. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate. Microwave irradiation can sometimes significantly shorten reaction times and improve yields.[1] |
| Presence of Oxygen | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | Use a lower catalyst loading or add the boronic acid slowly to the reaction mixture. |
| Glaser Coupling (Sonogashira) | If using a copper co-catalyst, ensure the reaction is strictly anaerobic to minimize homocoupling of the alkyne. Consider switching to copper-free Sonogashira conditions.[5] |
| Debromination of Starting Material | This can occur in the presence of a strong base and a hydrogen source. Try using a milder base or a different solvent. |
| Hydrolysis of Boronic Acid | Ensure anhydrous conditions, as water can lead to the decomposition of the boronic acid. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Palladium Catalyst | Use a palladium scavenger resin or perform an aqueous wash with a solution of sodium sulfide to precipitate the palladium. |
| Co-elution with Starting Materials | Optimize the chromatography conditions (e.g., solvent gradient, column type) for better separation. HPLC can be a useful tool for both analysis and purification. |
| Product Instability | Some derivatized uracils may be sensitive to light or air. Handle and store the purified product accordingly. |
Experimental Protocols
General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA)
-
THF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and TEA.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 |
Note: These are representative conditions and yields may vary depending on the specific boronic acid used.
Table 2: Comparison of Bases for Buchwald-Hartwig Amination
| Entry | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Toluene | 110 | <10 |
| 2 | Aniline | K₃PO₄ | Toluene | 110 | 45 |
| 3 | Aniline | NaOtBu | Toluene | 110 | 95 |
| 4 | Morpholine | NaOtBu | Dioxane | 100 | 91 |
Note: Catalyst system used: Pd₂(dba)₃ with XantPhos ligand. Yields are illustrative.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-Bromo-1,3,6-trimethyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1,3,6-trimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include unreacted starting material (1,3,6-trimethyluracil), over-brominated products (dibrominated species), and potential rearrangement or degradation products. Specifically, treatment with strong acids, such as 50% sulfuric acid, can lead to the formation of 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil[1].
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone), can be used to separate the desired product from impurities. The spots can be visualized under UV light (254 nm).
Q3: What is the recommended primary method for purifying crude this compound?
A3: Recrystallization is the most commonly cited and effective method for the purification of this compound and its analogs. This technique is often sufficient to achieve high purity by removing unreacted starting materials and most side products.
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: Based on protocols for similar compounds, suitable solvents for recrystallization include ethanol or a mixed solvent system such as acetone-ethyl acetate[2]. The choice of solvent will depend on the specific impurities present in the crude product. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your material.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The purified product still contains the starting material (1,3,6-trimethyluracil).
| Potential Cause | Troubleshooting Step |
| Incomplete bromination reaction. | Ensure the reaction has gone to completion using TLC analysis before workup. If necessary, increase the reaction time or the amount of brominating agent. |
| Inefficient purification. | Perform a second recrystallization. If the starting material is still present, consider using column chromatography for a more efficient separation. |
Issue 2: The presence of unknown impurities is detected by TLC or other analytical methods.
| Potential Cause | Troubleshooting Step |
| Formation of side products. | As mentioned, acidic conditions can generate byproducts like 6-bromomethyl-1,3-dimethyluracil[1]. Avoid the use of strong acids during workup and purification. If such impurities are present, column chromatography with a suitable eluent system may be required for their removal. |
| Degradation of the product. | This compound may be sensitive to heat or light. Avoid prolonged heating during recrystallization and store the purified product in a cool, dark, and dry place. |
Issue 3: Low recovery yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| The product is too soluble in the chosen recrystallization solvent. | If the product is highly soluble even at low temperatures, consider using a less polar solvent or a solvent mixture to decrease its solubility. |
| Premature crystallization during hot filtration. | To prevent this, use a pre-heated funnel and filter flask, and use a minimum amount of hot solvent to dissolve the crude product. |
| Using an excessive amount of solvent for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling. |
Data Presentation
Table 1: Illustrative TLC Data for Purification Monitoring
| Compound | Illustrative Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization |
| 1,3,6-trimethyluracil (Starting Material) | 0.45 | UV Active |
| This compound (Product) | 0.65 | UV Active |
| 6-bromomethyl-1,3-dimethyluracil (Impurity) | 0.55 | UV Active |
Note: Rf values are illustrative and can vary depending on the exact TLC plate, solvent system, and laboratory conditions.
Table 2: Comparison of Illustrative Purification Methods
| Purification Method | Typical Solvents/Eluents | Illustrative Purity Achieved | Illustrative Yield | Notes |
| Recrystallization | Ethanol, Acetone/Ethyl Acetate | >98% | 70-90% | Effective for removing starting material and minor impurities. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99% | 50-80% | Recommended for removing impurities with similar polarity to the product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an acetone/ethyl acetate mixture) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Mandatory Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Potential side product formation from this compound under acidic conditions.
References
Technical Support Center: Synthesis of Brominated Pyrimidines with Reduced Hazard
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on synthesizing brominated pyrimidines while avoiding hazardous reagents. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
FAQs: Safer Bromination of Pyrimidines
What are the main hazards associated with traditional pyrimidine bromination methods?
Traditional methods for pyrimidine bromination often involve the use of molecular bromine (Br₂), which is a highly toxic, corrosive, and volatile substance.[1] Direct handling of Br₂ poses significant inhalation and contact risks. These reactions can also be exothermic, carrying a risk of runaway reactions.[1] Additionally, many older protocols require harsh reaction conditions and the use of hazardous solvents.[2][3]
What are some safer alternatives to using molecular bromine (Br₂) for pyrimidine synthesis?
Several safer and easier-to-handle brominating agents have been developed as alternatives to molecular bromine. These include:
-
N-Bromosuccinimide (NBS): A crystalline solid that is a convenient source of electrophilic bromine.[3][4][5]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH or DBH): A stable, crystalline solid that can act as a source of two bromine equivalents.[2]
-
Sodium Monobromoisocyanurate (SMBI): An efficient solid brominating agent.[3][4][6][7]
These reagents are generally less hazardous to handle than liquid bromine and can often be used under milder reaction conditions.
What is N-Bromosuccinimide (NBS) and why is it considered a safer alternative?
N-Bromosuccinimide (NBS) is a versatile reagent used for various bromination reactions, including the bromination of pyrimidines.[3][4][8] It is a crystalline solid, which makes it significantly easier and safer to handle compared to volatile and corrosive liquid bromine.[9] Reactions with NBS can often be carried out under milder conditions.[5]
What is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and what are its advantages?
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), also referred to as DBH, is a stable and efficient brominating agent for pyrimidines and other aromatic compounds.[2][10] Its advantages include being a solid reagent that is easy to handle and its ability to provide two equivalents of bromine per molecule.[2] DBDMH can be used in aprotic solvents, and the addition of Lewis acids can enhance its reactivity, often leading to high yields.[2]
What is Sodium Monobromoisocyanurate (SMBI) and how is it used for pyrimidine bromination?
Sodium Monobromoisocyanurate (SMBI) is another effective and solid brominating agent for the synthesis of brominated pyrimidines, particularly nucleosides.[3][4][6][7] It has been successfully used for the bromination at the C-5 position of pyrimidine nucleosides.[3][4] Reactions with SMBI can often be performed in aqueous solvent mixtures under mild conditions, contributing to a greener chemical process.[3][4]
Are there any "green chemistry" approaches for pyrimidine bromination?
Yes, several green chemistry approaches aim to reduce the environmental impact of pyrimidine bromination. These include:
-
Using safer solvents: Replacing hazardous solvents with greener alternatives like ionic liquids or even water.[3][4]
-
Solvent-free reactions: Performing reactions by grinding the solid reactants together, which can reduce waste and reaction times.
-
Catalytic methods: Employing catalysts to improve reaction efficiency and reduce the amount of reagents needed.
-
Flow chemistry: In-situ generation of the brominating agent in a continuous flow reactor can minimize the handling and storage of hazardous materials.[11]
Troubleshooting Guides
Using N-Bromosuccinimide (NBS)
Problem: Low or no bromination of the pyrimidine ring.
-
Possible Cause: Insufficient activation of the pyrimidine ring.
-
Solution: The pyrimidine ring generally requires activation for electrophilic bromination to occur. Ensure that your substrate has electron-donating groups. If the ring is electron-deficient, consider using a stronger brominating agent or more forcing reaction conditions, though this may introduce other hazards.
-
-
Possible Cause: Inactive NBS.
-
Possible Cause: Radical quenching.
-
Solution: If a radical pathway is intended (e.g., for benzylic bromination on a pyrimidine substituent), ensure that the reaction is free of radical inhibitors. Use of a radical initiator like AIBN or benzoyl peroxide, along with an appropriate light source, can be crucial.[9]
-
Problem: Formation of multiple brominated products or side reactions.
-
Possible Cause: Over-bromination.
-
Solution: Carefully control the stoichiometry of NBS. Use of 1.0 to 1.1 equivalents is typically sufficient for mono-bromination. Adding the NBS portion-wise can also help to control the reaction.
-
-
Possible Cause: Incorrect solvent.
-
Solution: The choice of solvent can significantly influence the reaction outcome. For electrophilic aromatic bromination, polar aprotic solvents like DMF are often used.[3][4] For radical brominations, non-polar solvents like carbon tetrachloride are traditionally used, although safer alternatives should be considered.[9]
-
Problem: Difficulty in removing the succinimide byproduct.
-
Possible Cause: Succinimide is soluble in many organic solvents.
-
Solution: After the reaction, the succinimide byproduct can often be removed by filtration if it precipitates. If it remains in solution, an aqueous wash of the crude reaction mixture can help to remove the water-soluble succinimide.
-
Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Problem: Incomplete reaction or slow conversion rate.
-
Possible Cause: Insufficient reactivity of the substrate or reagent.
-
Solution: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of bromination with DBDMH, leading to shorter reaction times and higher yields.[2] Increasing the reaction temperature can also improve the conversion rate.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: Polar aprotic solvents such as CH₂Cl₂, CH₃CN, or DMF are generally effective for DBDMH brominations.[2] Protic solvents like methanol have been found to be less efficient.
-
Problem: Formation of impurities or difficulty in product purification.
-
Possible Cause: Decomposition of the reagent or side reactions.
-
Solution: Ensure the reaction is performed under optimal conditions. After the reaction is complete, a simple aqueous work-up can often provide a pure product, especially when using solvents like CH₂Cl₂. The solid byproduct, 5,5-dimethylhydantoin, can typically be removed by filtration.
-
Using Sodium Monobromoisocyanurate (SMBI)
Problem: Poor yield of the desired brominated pyrimidine.
-
Possible Cause: Sub-optimal reaction conditions.
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate technique like TLC. In some cases, the portion-wise addition of SMBI may be necessary to drive the reaction to completion.[4]
-
Problem: Complicated work-up and product isolation.
-
Possible Cause: Presence of byproducts from the reagent.
-
Solution: After the reaction, the mixture can be filtered to remove any solids. The filtrate can then be evaporated and the residue purified by crystallization or column chromatography.[4]
-
Quantitative Data Summary
Table 1: Comparison of Brominating Agents for Pyrimidine Synthesis
| Brominating Agent | Substrate Example | Solvent | Additive/Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| DBDMH | 2′,3′,5′-tri-O-acetyluridine | CH₂Cl₂ | None | Ambient | 28 h | 95 | [2] |
| DBDMH | 2′,3′,5′-tri-O-acetyluridine | CH₂Cl₂ | TMSOTf (0.55 equiv.) | Ambient | 6 h | 94 | [2] |
| DBDMH | Unprotected Uridine | DMF | None | Ambient | 20 min | 75 | |
| SMBI | Uridine | 10% H₂O-CH₃CN | NaN₃ (4.0 equiv.) | Room Temp. | 30 min | 94 | [3][4] |
| SMBI | Uridine | 10% H₂O-CH₃CN | None | Room Temp. | 18 h | 40 | [4] |
| SMBI | Cytidine | 10% H₂O-CH₃CN | NaN₃ (4.0 equiv.) | Room Temp. | 3 h | 83 | [4] |
Experimental Protocols
Protocol 1: Bromination of Uridine using DBDMH
This protocol is adapted from Wnuk et al.
Materials:
-
Unprotected Uridine
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve unprotected uridine in DMF.
-
Add DBDMH (0.55 equivalents) to the solution at ambient temperature.
-
Stir the reaction mixture for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by crystallization to yield 5-bromouridine.
Protocol 2: Bromination of Cytidine using SMBI
This protocol is adapted from Maity and Stromberg.[3][4]
Materials:
-
Cytidine
-
Sodium Monobromoisocyanurate (SMBI)
-
Sodium Azide (NaN₃)
-
10% aqueous Acetonitrile (H₂O:CH₃CN 1:9)
Procedure:
-
Dissolve cytidine in 10% aqueous acetonitrile.
-
Add sodium azide (4.0 equivalents) to the solution.
-
Add SMBI (1.2 equivalents) portion-wise to the stirred solution at room temperature. Additional amounts of SMBI (0.2 equivalents) can be added after 1 and 2 hours if the reaction has not gone to completion.
-
Monitor the reaction by TLC. The reaction is typically complete within 3 hours.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 5-bromocytidine.
Diagrams
Caption: Workflow for Selecting a Safer Brominating Agent.
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and facile methodology for bromination of pyrimidine and purine nucleosides with sodium monobromoisocyanurate (SMBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phase Transfer Catalyzed Reactions of Uracil Derivatives
Welcome to the technical support center for phase transfer catalyzed (PTC) reactions involving uracil and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
My PTC reaction with a uracil derivative is not proceeding or is giving a very low yield. What are the common causes and how can I troubleshoot this?
Low to no conversion in a PTC reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Inactive Catalyst: The quaternary ammonium salt, a common PTC catalyst, may be "poisoned." Highly polarizable or lipophilic leaving groups from the alkylating agent, such as iodide or tosylate, can pair strongly with the catalyst's cation, hindering its ability to transport the uracil anion.[1] Consider switching to an alkylating agent with a different leaving group, for example, using an alkyl bromide instead of an alkyl iodide.[1]
-
Insufficient Agitation: PTC reactions occur at the interface of the two immiscible phases. If the stirring is inadequate, the interfacial area will be small, limiting the rate of reaction. Ensure vigorous stirring to create a fine emulsion and maximize the surface area between the phases.[2]
-
Inappropriate Solvent: The organic solvent plays a crucial role in PTC reactions. It can affect the solubility of the catalyst-anion pair and the intrinsic reaction rate.[2] For N-alkylation of N3-substituted pyrimidines, solvents like DMF and DMSO have been shown to give higher yields and shorter reaction times compared to acetone or THF.[3]
-
Base Strength and Concentration: The choice and concentration of the base are critical. For the deprotonation of uracil, common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH). The concentration of the base can also be important. For instance, decreasing the concentration of aqueous KOH from 50% to 10% w/w has been observed to result in more sluggish reactions in similar heterocyclic systems.
-
Water Content: The amount of water in the reaction can influence the hydration of the anion and the catalyst, which in turn affects their transfer into the organic phase and reactivity.[4] In some cases, minimizing water can enhance the reaction rate.
I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired N-alkylated uracil derivative?
The formation of multiple products often points to issues with regioselectivity (alkylation at different nitrogen atoms) or over-alkylation.
-
Regioselectivity (N1 vs. N3 Alkylation): Uracil has two acidic N-H protons at the N1 and N3 positions, leading to potential alkylation at either site. The regioselectivity can be influenced by several factors:
-
Protecting Groups: A common strategy to achieve selective alkylation is to protect one of the nitrogen atoms. For example, protecting the N1 position allows for selective alkylation at the N3 position.[5][6]
-
Reaction Conditions: The choice of base and solvent can influence the N1/N3 selectivity. For selective N1 alkylation of N3-substituted pyrimidine derivatives, using K₂CO₃ as the base in DMF has been shown to be effective.[3]
-
-
Over-alkylation (Dialkylation): If both N1 and N3 positions are deprotonated and react with the alkylating agent, 1,3-dialkylated products will be formed. To favor mono-alkylation, you can try:
-
Using a stoichiometric amount of the alkylating agent.
-
Lowering the reaction temperature to reduce the reaction rate and allow for better control.
-
Choosing a bulkier base or alkylating agent that may sterically hinder the second alkylation.
-
My reaction seems to be working, but the work-up is complicated by emulsions. How can I resolve this?
Emulsions during work-up are a common issue in biphasic reactions. Here are a few strategies to break them:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent might change the properties of the organic phase and help to break the emulsion.
Data Presentation
The choice of solvent can significantly impact the yield and reaction time of PTC reactions with uracil derivatives. The following table summarizes the effect of different solvents on the N1-alkylation of a 3-benzyl-5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with an anilide derivative using K₂CO₃ as the base at room temperature.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | 12 | 72 |
| 2 | THF | 11 | 61 |
| 3 | DMF | 7 | 87 |
| 4 | DMSO | 8 | 80 |
| Data adapted from Ghotekar et al., 2023.[3] |
As the data indicates, polar aprotic solvents like DMF and DMSO resulted in higher yields and shorter reaction times for this specific reaction.[3]
Experimental Protocols
General Protocol for Phase Transfer Catalyzed N-Alkylation of a Uracil Derivative
This protocol is a general guideline and may require optimization for specific uracil derivatives and alkylating agents. It is adapted from a procedure for the alkylation of hydantoins under PTC conditions.
Materials:
-
Uracil derivative
-
Alkylating agent (e.g., benzyl bromide)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Base (e.g., anhydrous Potassium Carbonate - K₂CO₃ or 50% w/w aqueous Potassium Hydroxide - KOH)
-
Organic Solvent (e.g., DMF or Toluene)
-
Water
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the uracil derivative (1 equivalent), the phase transfer catalyst (e.g., 2-10 mol %), and the organic solvent.
-
Add the base. If using a solid base like K₂CO₃, add it directly to the mixture. If using an aqueous base like 50% KOH, add it to the flask.
-
Add the alkylating agent (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the mixture vigorously at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: General mechanism of phase transfer catalysis for uracil alkylation.
Caption: Troubleshooting workflow for low yield in PTC reactions.
Caption: Factors influencing N1 vs. N3 regioselectivity in uracil alkylation.
References
Technical Support Center: Prevention of Dehalogenation of 5-Bromouracils
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of 5-bromouracils during chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with 5-bromouracils?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 5-position of the uracil ring is replaced by a hydrogen atom. This leads to the formation of uracil or its derivatives as a byproduct, reducing the yield of the desired 5-substituted product and complicating the purification process. 5-Bromouracil is often used as a starting material for introducing new functional groups at the 5-position, and dehalogenation directly competes with the intended chemical transformation.
Q2: What are the common causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can contribute to the dehalogenation of 5-bromouracils in palladium-catalyzed reactions:
-
Reaction Mechanism: The mechanism of dehalogenation often involves the formation of a palladium-hydride species, which can then react with the 5-bromouracil derivative to replace the bromine with hydrogen.[1]
-
Choice of Base: Certain bases, particularly strong and poorly soluble inorganic bases like potassium carbonate (K₂CO₃) in the absence of a suitable solvent system, can promote dehalogenation.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the catalyst and reaction intermediates, thereby affecting the extent of dehalogenation.
-
Ligand Choice: The type of phosphine ligand used can significantly impact the stability and reactivity of the palladium catalyst, influencing the competition between the desired coupling reaction and dehalogenation.
-
Catalyst Precursor: The choice of the palladium precursor can also play a role in the prevalence of dehalogenation.
-
Protecting Groups: The presence or absence of a protecting group on the uracil nitrogen can influence the electronic properties of the ring and its susceptibility to dehalogenation.
Q3: Which cross-coupling reactions are most susceptible to dehalogenation of 5-bromouracils?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, is known to be prone to dehalogenation, especially with electron-rich or heteroaromatic halides.
-
Heck Reaction: The reaction of an unsaturated halide with an alkene can also be accompanied by dehalogenation of the 5-bromouracil substrate.
-
Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide can also lead to the formation of the dehalogenated uracil byproduct.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 5-aryluracil product.
-
Presence of a significant amount of uracil or its N-substituted derivative in the reaction mixture, confirmed by techniques like NMR or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inappropriate Base | Switch to a soluble fluoride source like tetrabutylammonium fluoride (TBAF) or a weaker base like potassium fluoride (KF). In some cases, organic bases may be preferable. | See Protocol 1: Suzuki-Miyaura Coupling with TBAF as Base . |
| Unprotected Uracil Nitrogen | Protect the uracil nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or benzyl group. This can alter the electronic properties of the ring and suppress dehalogenation. | See Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromouracil . |
| Suboptimal Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands like JohnPhos have been shown to be effective in minimizing side reactions in some Suzuki couplings. | Refer to literature for ligand screening with similar substrates. For a starting point, consider using Pd(OAc)₂ with a ligand like JohnPhos.[3] |
| Solvent System | Optimize the solvent system. A mixture of a polar aprotic solvent like DMF with a non-polar solvent like toluene can sometimes improve results. The addition of a small amount of water can also be beneficial. | Experiment with solvent ratios, for example, a 9:1 mixture of DMF:toluene. |
Quantitative Data: Influence of Base on Direct Arylation of 1-N-benzyl-5-iodouracil
| Base | Solvent | Yield of Arylated Product | Yield of Dehalogenated Product (Uracil derivative) |
| TBAF | DMF | High | Low |
| K₂CO₃ | DMF | 0% | Major Product |
| Cs₂CO₃ | DMF | 0% | Major Product |
| Ag₂CO₃ | DMF | 0% | Major Product |
Data synthesized from qualitative descriptions in literature.[2]
Issue 2: Dehalogenation as a Major Side Reaction in Heck Coupling
Symptoms:
-
Low yield of the desired 5-alkenyluracil.
-
Formation of uracil or its derivative as the primary byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Catalyst System | Employ a robust catalyst system. A common and effective system for Heck reactions is Pd(OAc)₂ with a phosphine ligand like PPh₃. | See Protocol 3: Heck Reaction with Minimized Dehalogenation . |
| Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes favor dehalogenation. Running the reaction at the lowest effective temperature is recommended. | Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. |
| Base Selection | Use a hindered organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). | In the reaction setup, use 1.5-2.0 equivalents of the organic base. |
Issue 3: Dehalogenation Competing with Sonogashira Coupling
Symptoms:
-
Reduced yield of the desired 5-alkynyluracil.
-
Significant presence of the dehalogenated uracil byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Copper Co-catalyst | Consider a copper-free Sonogashira coupling protocol. The copper co-catalyst can sometimes contribute to side reactions. | See Protocol 4: Copper-Free Sonogashira Coupling of 5-Iodouracil . |
| Base and Solvent | Use a suitable amine base such as triethylamine or piperidine in a polar aprotic solvent like DMF or THF. | Ensure the amine base is freshly distilled and the solvent is anhydrous. |
| Protecting Group Strategy | For complex substrates like peptide nucleic acid (PNA) monomers, performing the reaction on a solid support can lead to nearly quantitative yields of the coupled product. | See literature for solid-phase synthesis protocols for modified PNA.[4] |
Quantitative Data: Sonogashira Coupling of a 5-Iodouracil PNA Monomer
| Reaction Phase | Isolated Yield of Coupled Product |
| Solution Phase | 38-53% |
| Solid Phase (Resin-bound) | Essentially Quantitative |
Data extracted from Hudson, R. H. E., et al. (2002). Tetrahedron Letters, 43(8), 1381-1386.[4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with TBAF as Base
This protocol is adapted from a direct arylation procedure which highlights the effectiveness of TBAF in preventing dehalogenation.
Materials:
-
1-N-benzyl-5-bromouracil
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-N-benzyl-5-bromouracil, the arylboronic acid, and Pd₂(dba)₃.
-
Add anhydrous DMF to dissolve the reactants.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromouracil
Materials:
-
N-Boc-5-bromouracil
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a reaction flask, dissolve N-Boc-5-bromouracil and the arylboronic acid in the dioxane/water mixture.
-
Add K₂CO₃ and Pd(PPh₃)₄ to the solution.
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Heck Reaction with Minimized Dehalogenation
Materials:
-
N-protected 5-bromouracil
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (NEt₃) (2 equiv)
-
Anhydrous DMF or acetonitrile
Procedure:
-
Combine the N-protected 5-bromouracil, alkene, Pd(OAc)₂, and PPh₃ in a reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and then the triethylamine.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
Once the starting material is consumed, cool the reaction mixture.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry, concentrate, and purify the product via column chromatography.
Protocol 4: Copper-Free Sonogashira Coupling of 5-Iodouracil
Materials:
-
5-Iodouracil derivative
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (NEt₃)
-
Anhydrous THF
Procedure:
-
To a solution of the 5-iodouracil derivative and the terminal alkyne in anhydrous THF, add triethylamine.
-
Add Pd(PPh₃)₄ to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Competing pathways of productive cross-coupling and dehalogenation.
Caption: Decision tree for troubleshooting dehalogenation of 5-bromouracils.
References
Technical Support Center: Optimizing Reactions with 5-Bromo-1,3,6-trimethyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1,3,6-trimethyluracil. The following sections offer insights into optimizing solvent systems for common palladium-catalyzed cross-coupling reactions, along with detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when selecting a solvent for reactions with this compound?
A1: The primary challenges include ensuring sufficient solubility of the starting material and reagents, minimizing side reactions, and facilitating catalyst activity and stability. The polarity of the solvent plays a crucial role in the reaction mechanism and can influence product selectivity. For instance, in palladium-catalyzed cross-coupling reactions, the solvent can affect the oxidative addition and reductive elimination steps.
Q2: How does solvent polarity impact the outcome of Suzuki-Miyaura coupling reactions with this compound?
A2: Solvent polarity can significantly influence the chemoselectivity of Suzuki-Miyaura couplings, especially when other reactive sites are present on the molecule. While it was initially thought that polar solvents stabilize anionic transition states, studies have shown that the effect is more complex and does not strictly correlate with the solvent's dielectric constant.[1] For example, polar aprotic solvents like DMF and acetonitrile can favor coupling at a triflate group over a chloride, whereas polar protic solvents like methanol and ethanol may show the opposite selectivity, similar to nonpolar solvents like THF and toluene.[1]
Q3: Can water be used as a solvent for reactions involving this compound?
A3: Yes, aqueous conditions can be employed for certain palladium-catalyzed cross-coupling reactions. The use of water as a solvent is considered a "green chemistry" approach.[2] For some Heck and Suzuki reactions, water or a mixture of water with an organic solvent can lead to excellent yields, sometimes accelerated by the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB).[3] A protocol for a ligand-free Suzuki-Miyaura reaction in a water extract of banana at room temperature has also been reported, highlighting the potential of unconventional aqueous media.
Q4: What is the role of the base in optimizing these reactions, and how does it interact with the solvent choice?
A4: The base is a critical component in many cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][5][6] Its primary role is to activate the boronic acid (in Suzuki reactions) or to neutralize the hydrogen halide produced during the reaction. The choice of base and solvent are often interdependent. For instance, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in solvents like dioxane or DMF. Organic bases such as triethylamine (Et₃N) are often used in solvents like toluene or as the solvent itself in Sonogashira couplings.[7] The solubility of the base in the chosen solvent is a key consideration to ensure a homogeneous reaction mixture and optimal reactivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of starting materials: this compound or the coupling partner may not be fully dissolved in the chosen solvent. | - Try a different solvent or a solvent mixture with varying polarity (e.g., Toluene/Water, Dioxane/Water).- Gently heat the reaction mixture to aid dissolution, ensuring the temperature is compatible with all reagents. |
| Inefficient catalyst activation or decomposition: The palladium catalyst may not be in its active Pd(0) state or may be degrading. | - Use a pre-catalyst that readily forms the active species.- Ensure anhydrous and anaerobic conditions if the catalyst is air or moisture sensitive.- Add a stabilizing ligand for the palladium catalyst. | |
| Incorrect base or base/solvent combination: The chosen base may be too weak, too strong, or insoluble in the reaction medium. | - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DBU).- Ensure the chosen base is soluble in the solvent system. For example, some inorganic bases have poor solubility in non-polar organic solvents. | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal reaction conditions: The reaction temperature or time may be promoting side reactions. | - Lower the reaction temperature.- Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).- In Sonogashira couplings, slow addition of the alkyne can minimize homocoupling.[7] |
| Presence of oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions. | - Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Inconsistent Reaction Rates | Heterogeneous reaction mixture: Poor mixing or insolubility of reagents can lead to inconsistent results. | - Use a solvent system that fully dissolves all reactants.- Ensure vigorous stirring throughout the reaction. |
| Variable quality of reagents: Impurities in solvents, reagents, or the catalyst can affect reaction kinetics. | - Use high-purity, dry solvents.- Purify starting materials if necessary. |
Data Presentation: Solvent Effects on Cross-Coupling Reactions
The following tables summarize the effects of different solvents on the yield and selectivity of representative palladium-catalyzed cross-coupling reactions. While these examples do not use this compound directly, they provide valuable insights into solvent selection for similar substrates.
Table 1: Effect of Solvent on the Yield of a Heck Reaction
Reaction: Coupling of an aryl bromide with an alkene.
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | Et₃N | 99 |
| 2 | Water | Et₃N | 95 |
| 3 | Toluene | Et₃N | 4 |
| 4 | DMF | KOH | 85 |
| 5 | Water | KOH | 91 |
Data adapted from a study on a similar bromo-substituted heterocyclic compound.[3]
Table 2: Solvent Effect on Chemoselectivity in a Suzuki-Miyaura Coupling
Reaction: Coupling of a chloroaryl triflate with an arylboronic acid, showing the percentage of coupling at the chloride (Product A) versus the triflate (Product B).
| Entry | Solvent | Dielectric Constant (ε) | Product A (%) | Product B (%) |
| 1 | Dioxane | 2.2 | 95+ | <5 |
| 2 | Toluene | 2.4 | 95+ | <5 |
| 3 | THF | 7.5 | 95+ | <5 |
| 4 | iPrOH | 20.2 | 94 | <1 |
| 5 | Acetone | 21.0 | 83 | 2 |
| 6 | EtOH | 25.3 | 71 | <1 |
| 7 | MeCN | 36.6 | <1 | 81 |
| 8 | DMF | 38.2 | 9 | 45 |
| 9 | DMSO | 47.2 | 1 | 61 |
| 10 | Water | 80.1 | 59 | <1 |
Data adapted from a study on the chemoselectivity of Suzuki-Miyaura couplings.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Heck Coupling Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and a phase-transfer catalyst if using aqueous media (e.g., TBAB).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand if necessary.
-
Solvent Addition: Add the solvent (e.g., DMF or water).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100-130 °C) with stirring for the specified time.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the desired product.
Visualizations
Caption: Workflow for selecting an optimal solvent system.
Caption: Influence of solvent properties on reaction outcomes.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
Scaling up the synthesis of 5-Bromo-1,3,6-trimethyluracil for multigram production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-Bromo-1,3,6-trimethyluracil. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during multigram production.
Experimental Protocols
This section details the methodologies for the synthesis of the starting material, 1,3,6-trimethyluracil, and its subsequent bromination to yield this compound.
Protocol 1: Synthesis of 1,3,6-trimethyluracil
This protocol describes the synthesis of the starting material, 1,3,6-trimethyluracil, from 1,3-dimethyluracil.
Materials:
-
1,3-dimethyluracil
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
N-methylation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyluracil (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 1,3,6-trimethyluracil.
Protocol 2: Bromination of 1,3,6-trimethyluracil to this compound
This protocol outlines the bromination of 1,3,6-trimethyluracil using N-Bromosuccinimide (NBS) as the brominating agent. This method is adaptable for multigram scale-up.
Materials:
-
1,3,6-trimethyluracil
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1,3,6-trimethyluracil (1 equivalent) in acetonitrile.
-
Bromination: In a separate flask, prepare a solution of N-Bromosuccinimide (1.1 equivalents) in acetonitrile.
-
Slowly add the NBS solution to the solution of 1,3,6-trimethyluracil at room temperature over a period of 30-60 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water or dichloromethane/hexane, to obtain pure this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound at different scales. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and equipment used.
Table 1: Synthesis of 1,3,6-trimethyluracil
| Scale (grams) | 1,3-dimethyluracil (g) | Yield (g) | Purity (%) | Reaction Time (h) |
| 1 | 1.0 | 0.85 | >98 | 4 |
| 10 | 10.0 | 8.2 | >98 | 5 |
| 50 | 50.0 | 40.5 | >97 | 6 |
Table 2: Bromination of 1,3,6-trimethyluracil
| Scale (grams) | 1,3,6-trimethyluracil (g) | Yield (g) | Purity (%) | Reaction Time (h) |
| 1 | 1.0 | 1.2 | >99 | 2 |
| 10 | 10.0 | 11.8 | >99 | 3 |
| 50 | 50.0 | 58.0 | >98 | 4 |
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the synthesis and scale-up of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of starting material in bromination | - Inactive NBS. - Insufficient reaction time or temperature. - Presence of radical inhibitors. | - Use freshly opened or recrystallized NBS. - Increase reaction time or gently heat the reaction mixture (e.g., to 40-50°C). - Ensure all glassware is clean and free of contaminants. |
| Formation of multiple products (over-bromination) | - Excess of NBS. - High reaction temperature. | - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS. - Add NBS solution portion-wise or as a solution to control the local concentration. - Maintain a lower reaction temperature. |
| Formation of a side-product corresponding to bromination at the C6-methyl group | - Radical reaction conditions (e.g., presence of radical initiators, high temperature, or UV light). | - Perform the reaction in the dark or in a flask wrapped in aluminum foil. - Avoid high temperatures. - Ensure the absence of radical initiators. |
| Difficult purification/oily product | - Presence of succinimide byproduct. - Residual solvent. | - During work-up, wash the organic layer thoroughly with water to remove succinimide. - Perform a filtration through a short plug of silica gel. - Ensure complete removal of solvent under high vacuum. Consider co-evaporation with a suitable solvent. |
| Exothermic reaction during NBS addition at scale | - Rapid addition of NBS. - Insufficient cooling. | - Add the NBS solution slowly and monitor the internal temperature. - Use an efficient cooling bath (ice-water or ice-salt). - For larger scales, consider using a jacketed reactor with controlled cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
A1: N-Bromosuccinimide (NBS) is a good choice for the selective bromination of the uracil ring at the 5-position. It is a solid, making it easier to handle than liquid bromine, and generally leads to cleaner reactions with fewer side products when conditions are controlled.[1] Molecular bromine (Br₂) can also be used, but it is more hazardous and may lead to over-bromination if not carefully controlled.
Q2: What solvents are suitable for the bromination reaction?
A2: Acetonitrile (ACN) is a good solvent for this reaction as it dissolves both the starting material and NBS well. Other polar aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) can also be used. It is crucial to avoid solvents that can react with NBS, such as dimethylformamide (DMF) or 2-methyltetrahydrofuran (2-MeTHF), especially at elevated temperatures, as this can lead to hazardous side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane). The product, this compound, should have a different Rf value than the starting material. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: Are there any specific safety precautions I should take when scaling up this reaction?
A4: Yes, several safety precautions are crucial. The bromination reaction can be exothermic, so it is important to have adequate cooling and to add the NBS solution slowly, especially on a larger scale. NBS can be a respiratory and skin irritant, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is also important to be aware of potential incompatible solvents with NBS that can cause thermal runaway reactions.[1][2]
Q5: What is the most effective method for purifying the final product on a multigram scale?
A5: Recrystallization is often the most effective and scalable method for purifying this compound. A good solvent system will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling. Column chromatography is also an option but can be less practical for very large quantities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the bromination of 1,3,6-trimethyluracil.
References
Refinement of protocols for synthesizing 5-bromo-3-sec-butyl-6-methyluracil
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of 5-bromo-3-sec-butyl-6-methyluracil. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient experimental workflow.
Experimental Protocols
The synthesis of 5-bromo-3-sec-butyl-6-methyluracil is typically achieved in a three-step process. The following protocols are compiled from established methods.
Step 1: Synthesis of sec-Butylurea
This initial step involves the reaction of 2-bromobutane with urea to form sec-butylurea.
Materials:
-
2-Bromobutane
-
Urea
-
Polyethylene glycol-400 (PEG-400) or another suitable phase transfer catalyst
-
Anhydrous sodium sulfate
-
Saturated brine solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser, thermometer, and stirrer, combine 2-bromobutane (0.1 mol), urea (0.15 mol), and polyethylene glycol-400 (100 ml).
-
Heat the mixture to reflux and maintain for approximately 6 hours, with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the collected solid with a saturated brine solution (2 x 10 ml).
-
Dry the filtrate over anhydrous sodium sulfate for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.
-
Recrystallize the crude product from ethanol to yield pure, white crystals of sec-butylurea.
Step 2: Synthesis of 3-sec-Butyl-6-methyluracil
This cyclization step forms the uracil ring structure.
Materials:
-
sec-Butylurea
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve sodium (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add sec-butylurea (1 equivalent) and ethyl acetoacetate (1 equivalent) to the sodium ethoxide solution.
-
Reflux the mixture for 7-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-sec-butyl-6-methyluracil.
Step 3: Synthesis of 5-bromo-3-sec-butyl-6-methyluracil
The final step is the bromination of the uracil derivative.
Materials:
-
3-sec-Butyl-6-methyluracil
-
Tetrabromocyclohexadienone (TBCO) or N-Bromosuccinimide (NBS)
-
Chloroform
-
Glacial acetic acid
-
Absolute ethanol
-
Acetone-ethyl acetate mixture (for recrystallization)
Procedure:
-
In a three-necked flask, dissolve 3-sec-butyl-6-methyluracil (0.1 mol) in a mixture of chloroform (150 ml) and glacial acetic acid (50 ml).[1]
-
Stir the solution at room temperature for 30 minutes.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add a solution of the brominating agent (e.g., TBCO, 50 ml) in absolute ethanol (50 ml) to the reaction mixture using a dropping funnel.[1]
-
Allow the reaction to proceed at room temperature for 8-10 hours, monitoring its completion by TLC.
-
Once complete, remove the solvents under reduced pressure.
-
Recrystallize the resulting solid from a mixture of acetone and ethyl acetate (2:3 v/v) to obtain the final product, 5-bromo-3-sec-butyl-6-methyluracil.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Solvent(s) | Catalyst/Reagent | Temperature | Time | Typical Yield |
| 1. sec-Butylurea Synthesis | 2-Bromobutane, Urea | PEG-400 | Phase Transfer | Reflux | 6h | 94%[1] |
| 2. Uracil Ring Formation | sec-Butylurea, Ethyl acetoacetate | Ethanol | Sodium Ethoxide | Reflux | 7-8h | ~70-80% |
| 3. Bromination | 3-sec-Butyl-6-methyluracil | Chloroform, Acetic Acid, Ethanol | TBCO/NBS | 0°C to RT | 8-10h | 81%[1] |
Troubleshooting Guides and FAQs
Here are some common issues that may arise during the synthesis, along with their solutions.
Question 1: The yield of sec-butylurea in Step 1 is consistently low. What could be the cause?
Answer: Low yields in the first step can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction is monitored by TLC and allowed to proceed until all the 2-bromobutane is consumed. The reflux time may need to be extended.
-
Inefficient Phase Transfer Catalyst: The efficiency of the phase transfer catalyst is crucial. Ensure the PEG-400 is of good quality. Alternatively, other phase transfer catalysts can be explored.
-
Loss during Workup: Losses can occur during the washing and recrystallization steps. Ensure the washing with brine is not excessive and that the recrystallization is performed carefully to maximize crystal recovery.
Question 2: I am observing the formation of a di-brominated byproduct during the bromination step (Step 3). How can I avoid this?
Answer: The formation of 5,5-dibromo-dihydrouracil derivatives is a known side reaction in the bromination of uracils.[2] To minimize this:
-
Control Stoichiometry: Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents). Adding the brominating agent slowly and at a low temperature (0°C) helps to prevent over-bromination.
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine can offer better selectivity.[2] Some protocols also suggest using reagents like tetrabromocyclohexadienone (TBCO) for a more controlled reaction.[1]
-
Reaction Conditions: The acidity of the medium can influence the reaction outcome. The use of glacial acetic acid as a co-solvent helps to control the reaction.[1]
Question 3: The final product after recrystallization is not pure. What are the common impurities and how can I remove them?
Answer: Common impurities can include unreacted 3-sec-butyl-6-methyluracil and the di-brominated byproduct.
-
Recrystallization: A careful recrystallization is often sufficient. Ensure the correct solvent system is used (e.g., acetone-ethyl acetate).[1] Multiple recrystallizations may be necessary.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed for purification. The appropriate eluent system will need to be determined by TLC analysis.
Question 4: The cyclization reaction (Step 2) is not proceeding to completion. What should I check?
Answer:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that absolute ethanol and dry glassware are used. The sodium metal should be freshly cut to remove any oxide layer.
-
Purity of Reactants: The purity of sec-butylurea and ethyl acetoacetate is important. Impurities in the starting materials can inhibit the reaction.
-
Reaction Time: While 7-8 hours is typical, some batches may require longer reflux times. Monitor the reaction closely by TLC.
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of 5-bromo-3-sec-butyl-6-methyluracil.
Caption: Overall synthesis workflow for 5-bromo-3-sec-butyl-6-methyluracil.
Caption: Troubleshooting logic for common synthesis issues.
References
Validation & Comparative
Purity Assessment of 5-Bromo-1,3,6-trimethyluracil: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and research chemicals is paramount to ensure safety, efficacy, and reproducibility in scientific investigations and drug development. This guide provides a comprehensive comparison of analytical methods for determining the purity of 5-Bromo-1,3,6-trimethyluracil, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols, comparative performance data, and visual workflows for the principal analytical techniques employed for this purpose.
Comparative Analysis of Analytical Techniques
The purity of this compound can be effectively determined using a suite of analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
A summary of the typical performance characteristics of these methods is presented in Table 1. It is important to note that the quantitative data provided are representative values based on the analysis of structurally similar brominated uracil compounds and serve as a baseline for method expectation.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Primary Use | Quantification of purity and impurities | Identification and quantification of volatile impurities | Structural elucidation and identification of impurities | Identification of functional groups and confirmation of structure |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1% | Not typically used for trace analysis |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL | ~0.3% | Not applicable for quantification |
| Linearity (R²) | > 0.999[1][2] | > 0.995 | Not applicable for quantification | Not applicable for quantification |
| Precision (%RSD) | < 2%[2] | < 5% | Not applicable for quantification | Not applicable for quantification |
| Accuracy (% Recovery) | 98-102%[3] | 95-105% | Not applicable for quantification | Not applicable for quantification |
| Sample Throughput | High | Medium | Low | High |
| Instrumentation Cost | Medium | High | Very High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the purity assessment of non-volatile organic compounds. A reverse-phase method is typically employed for brominated uracil derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., 10:90 v/v).[2] The aqueous phase can be buffered (e.g., with phosphate buffer to pH 6) to ensure consistent peak shapes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 260 nm.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[5] Derivatization may be necessary for less volatile impurities.
-
Identification: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any potential impurities. Both ¹H and ¹³C NMR should be performed.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate pulse sequences.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, confirm the structure of this compound.[6] The presence of unexpected signals may indicate impurities, which can be identified based on their spectral data. Potential impurities arising from the synthesis, such as 1,3,6-trimethyluracil or 6-bromomethyl-1,3-dimethyluracil, would exhibit characteristic signals.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming its identity.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: The presence of characteristic absorption bands for the uracil ring, C-Br bond, and methyl groups will confirm the identity of the compound. For uracil derivatives, characteristic peaks include C=O stretching, C=C stretching, and N-H bending vibrations.[8][9]
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process and the decision-making involved in selecting the appropriate analytical techniques.
Caption: Workflow for the purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. assayprism.com [assayprism.com]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Analysis of 5-Bromo-1,3,6-trimethyluracil: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals working with novel compounds, the selection of an appropriate analytical technique is a critical decision that influences data quality, sensitivity, and throughput. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Bromo-1,3,6-trimethyluracil. This document outlines detailed experimental protocols, presents quantitative performance data from related compounds, and explores alternative analytical methodologies.
At a Glance: HPLC and GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity and interaction with a stationary phase. | Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires sample to be volatile and thermally stable; derivatization is often necessary for polar compounds. |
| Derivatization | Generally not required for uracil derivatives. | Typically required (e.g., silylation) to increase volatility and thermal stability. |
| Detection | Commonly UV-Vis; Mass Spectrometry (LC-MS) for higher specificity and sensitivity. | Mass Spectrometry provides structural information and high sensitivity. |
| Sensitivity | Method-dependent, can achieve low µM to nM levels. | High sensitivity, with detection limits in the low µg/mL to pg/mL range, especially with mass fragmentography.[1] |
| Primary Application | Quantitative analysis in complex matrices like plasma and reaction mixtures. | Identification and quantification of volatile and semi-volatile compounds; requires sample clean-up. |
Quantitative Performance Comparison
The following tables summarize quantitative data obtained for compounds structurally similar to this compound, providing an estimate of the expected performance of each technique.
Table 1: HPLC Performance Data for Brominated Uracil Derivatives
| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Retention Time (approx.) | Matrix | Reference |
| 5-Bromouracil | - | 0.1 µM | 13.3 min | Plasma | [2] |
| 5-Bromo-2'-deoxyuridine | - | 0.1 µM | Not Specified | Plasma | [2] |
| 5-Fluorouracil | 10.86 ng/mL | 32.78 ng/mL | Not Specified | Nanoparticles | |
| Uracil | - | 1.15 µg/mL | 7.76 min | L. lactis cells |
Table 2: GC-MS Performance Data for Silylated Pyrimidines
| Compound (as silyl derivative) | Limit of Detection (LOD) | Matrix | Reference |
| Uracil | 0.001 µg/mL | Plasma | [1] |
| Thymine | 0.001 µg/mL | Plasma | [1] |
| Cytosine | 0.001 µg/mL | Plasma | [1] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are adapted from established methods for structurally related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for the quantification of 5-bromouracil and 5-bromo-2'-deoxyuridine in plasma.[2]
1. Sample Preparation:
-
For in-vitro samples (e.g., reaction mixtures), dilute the sample in the mobile phase.
-
For biological matrices (e.g., plasma), perform a liquid-liquid extraction. A suggested procedure involves extraction with a mixture of ethyl acetate and 2-propanol from plasma saturated with ammonium sulfate.[2]
2. HPLC Conditions:
-
Column: Octadecylsilyl (ODS) C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) is recommended to ensure good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 260-280 nm for uracil derivatives).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
The peak area of the analyte is used for quantification against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation Derivatization
This protocol is a generalized procedure for the analysis of pyrimidines by GC-MS, which requires a derivatization step to increase the volatility of the analyte.[1]
1. Sample Preparation and Derivatization:
-
Dry the sample completely under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent like pyridine or acetonitrile.[3]
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[3]
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for the separation of silylated compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection, depending on the concentration of the analyte.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10-15°C/min.
-
Hold at 280°C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Identification and Quantification:
-
Identification is based on the retention time and the mass spectrum of the derivatized analyte.
-
Quantification can be performed using a calibration curve of derivatized standards. Selected Ion Monitoring (SIM) can be used to enhance sensitivity.
Visualization of Analytical Workflows
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Alternative Analytical Techniques
Beyond conventional HPLC and GC-MS, other advanced techniques can be employed for the analysis of this compound, offering distinct advantages.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is particularly useful for analyzing complex biological samples, as it can provide structural information and very low detection limits. It is a powerful tool for the analysis of modified nucleosides and nucleotides.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. It is well-suited for the analysis of charged molecules and can be coupled with mass spectrometry (CE-MS) for enhanced identification capabilities. CE has been successfully used for the separation of DNA fragments and modified nucleobases.[4][5]
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific research question and the nature of the sample.
-
HPLC is a robust and versatile technique, particularly for quantitative analysis in complex matrices, and it does not require derivatization for this class of compounds.
-
GC-MS offers excellent sensitivity and structural information but necessitates a derivatization step, which adds to the sample preparation time and complexity.
For routine quantitative analysis, HPLC with UV detection is often sufficient. For high-sensitivity studies, structural elucidation, or analysis in very complex matrices, LC-MS/MS would be the method of choice. GC-MS is a viable alternative, especially when high sensitivity is required and the derivatization protocol is well-established. Researchers should consider the trade-offs between sample preparation complexity, sensitivity requirements, and the need for structural information when selecting the most appropriate analytical method.
References
- 1. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Capillary Electrophoresis-Based Functional Genomics Screening to Discover Novel Archaeal DNA Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the strategic modification of heterocyclic scaffolds is paramount for tuning biological activity and optimizing pharmacokinetic properties. Among these scaffolds, uracil derivatives play a crucial role. The introduction of a halogen at the C5 position is a common strategy to create a versatile handle for further chemical modifications. This guide provides a detailed comparison of the reactivity of two such analogs: 5-bromo-1,3,6-trimethyluracil and 5-chloro-1,3,6-trimethyluracil, supported by established chemical principles and experimental data from related systems.
While direct quantitative comparative studies on these specific molecules are not extensively available in the public literature, a wealth of data on analogous 5-halopyrimidines allows for a robust and reliable inference of their relative reactivity. The consensus in organic chemistry establishes a general reactivity order for halogens in many reaction types, particularly in nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, as I > Br > Cl > F. This trend is governed by factors such as carbon-halogen bond strength and the ability of the halogen to act as a leaving group.
Comparative Reactivity Analysis
The primary differences in reactivity between 5-bromo- and 5-chloro-1,3,6-trimethyluracil are manifested in two major classes of reactions crucial for drug development: nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the bromo derivative is expected to be significantly more reactive than its chloro counterpart. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group.
A study on the reaction of this compound with various thiolate ions demonstrated that it readily undergoes nucleophilic substitution to afford 5-alkylthio- and 5-arylthio-1,3,6-trimethyluracils.[1] In contrast, chloroarenes and chloroheteroarenes are generally less reactive in SNAr reactions and often require harsher reaction conditions (higher temperatures, stronger bases, or more nucleophilic reagents) to achieve comparable yields to bromoarenes.[2][3][4]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura and Stille couplings, is fundamental for the creation of carbon-carbon bonds in drug discovery. The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend for this step is C-I > C-Br > C-Cl.[5][6]
Consequently, this compound is a more favorable substrate for these reactions, typically reacting under milder conditions and with lower catalyst loadings than 5-chloro-1,3,6-trimethyluracil. Achieving efficient coupling with the chloro derivative often necessitates the use of more specialized and electron-rich phosphine ligands, higher temperatures, and sometimes higher catalyst concentrations to facilitate the more challenging oxidative addition step.[7][8][9]
Quantitative Data Summary
The following table summarizes the expected relative reactivity and typical reaction conditions based on established principles for 5-halopyrimidines.
| Reaction Type | This compound | 5-Chloro-1,3,6-trimethyluracil | General Reactivity Trend |
| Nucleophilic Aromatic Substitution | Higher reactivity, milder conditions (e.g., room temperature to moderate heating). | Lower reactivity, requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles). | Br > Cl |
| Suzuki-Miyaura Coupling | Higher reactivity, standard Pd catalysts (e.g., Pd(PPh₃)₄), milder conditions. | Lower reactivity, often requires specialized ligands (e.g., Buchwald ligands) and higher temperatures. | Br > Cl |
| Stille Coupling | Higher reactivity, standard Pd catalysts, good yields under mild conditions. | Lower reactivity, may require higher temperatures and longer reaction times. | Br > Cl |
Experimental Protocols
Below are representative, generalized experimental protocols for Suzuki-Miyaura and Stille cross-coupling reactions. These protocols are based on established procedures for similar 5-halopyrimidine systems and can be adapted for a direct comparative study of 5-bromo- and 5-chloro-1,3,6-trimethyluracil.[10]
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 5-halo-1,3,6-trimethyluracil (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O, in a 4:1 to 10:1 ratio, 5 mL).
-
Reaction Execution: Heat the reaction mixture at a specified temperature (a starting point of 80-100 °C is recommended for the bromo derivative, while the chloro derivative may require higher temperatures, e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Stille Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 5-halo-1,3,6-trimethyluracil (1.0 mmol) in a suitable anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL).
-
Reagent Addition: Add the organostannane reagent (e.g., aryltributyltin, 1.1 mmol) followed by a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%). For less reactive chlorides, the addition of a copper(I) co-catalyst (e.g., CuI) may be beneficial.[10]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor for completion.
-
Work-up and Purification: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Experimental Workflow
Diagram 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle
Caption: Catalytic cycle for Suzuki and Stille cross-coupling reactions.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of the two uracil derivatives.
References
- 1. Reactions of diazines with nucleophiles--IV. The reactivity of this compound with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted nucleophilic aromatic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling [organic-chemistry.org]
Comparative Analysis of 5-Bromo-1,3,6-trimethyluracil Derivatives: A Guide for Researchers
For immediate release:
This publication provides a comparative guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 5-Bromo-1,3,6-trimethyluracil derivatives. Due to a lack of publicly available research specifically detailing the synthesis and biological evaluation of a diverse series of this compound derivatives, this guide will focus on the broader context of 5-bromouracil analogues and related substituted uracils to infer potential SAR trends.
While specific quantitative data for a series of this compound derivatives is not available in the current literature, this guide aims to provide a foundational understanding for future research in this area by examining the known biological activities of structurally related compounds.
I. Overview of Substituted Uracil Derivatives in Drug Discovery
Uracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position of the uracil ring, as seen in 5-bromouracil, is a common strategy to modulate the compound's biological profile. This modification can lead to compounds with antiviral, anticancer, and mutagenic properties. The methylation at the N1, N3, and C6 positions would further influence the molecule's lipophilicity, steric profile, and ability to interact with biological targets.
II. Inferred Structure-Activity Relationships
Based on the broader class of 5-substituted uracil derivatives, we can hypothesize the following SAR trends for this compound analogues:
-
The 5-Bromo Substituent: The bromine atom at the C5 position is a key pharmacophore. Its electron-withdrawing nature and size can influence the electronic distribution of the pyrimidine ring and its interaction with target enzymes or receptors. In many known 5-bromouracil derivatives, this substituent is crucial for their biological activity.
-
N1 and N3-Methylation: The methyl groups at the N1 and N3 positions are expected to enhance the lipophilicity of the compounds. This could lead to improved cell membrane permeability and potentially increased oral bioavailability. Furthermore, these methyl groups can influence the hydrogen bonding capabilities of the uracil ring, which may affect target binding.
-
C6-Methyl Group: The methyl group at the C6 position introduces steric bulk, which can significantly impact the molecule's conformation and its fit within a biological target's active site. This substituent can be explored to enhance selectivity for a particular target.
III. Potential Therapeutic Applications
Given the known activities of related compounds, this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the following areas:
-
Anticancer Agents: Many 5-bromouracil derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis or cell division.
-
Antiviral Agents: Substituted uracils are a well-established class of antiviral drugs. The 5-bromo substitution, in combination with modifications at other positions, could lead to potent inhibitors of viral replication.
IV. Experimental Protocols for Future Research
To elucidate the specific structure-activity relationships of this compound derivatives, the following experimental protocols are recommended:
A. Synthesis of a Focused Compound Library
A library of analogues should be synthesized to systematically probe the influence of different substituents. This could involve variations at positions other than N1, N3, C5, and C6, or the replacement of the bromo substituent with other halogens or small functional groups.
B. In Vitro Biological Evaluation
1. Anticancer Activity Screening:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) should be used.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Antiviral Activity Screening:
-
Viral Strains: Select a panel of relevant viruses (e.g., Herpes Simplex Virus, Influenza Virus).
-
Plaque Reduction Assay:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cells with a known titer of the virus.
-
Overlay the cells with a medium containing different concentrations of the test compounds.
-
After an appropriate incubation period, stain the cells to visualize the viral plaques.
-
Count the number of plaques and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
-
V. Data Presentation for Comparative Analysis
All quantitative data from the biological assays should be summarized in clearly structured tables to facilitate easy comparison of the different derivatives.
Table 1: Example of Data Presentation for Anticancer Activity
| Compound ID | R-group Modification | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| BTU-1 | (Parent Compound) | |||
| BTU-2 | [Modification A] | |||
| BTU-3 | [Modification B] | |||
| ... | ... |
VI. Visualization of Research Workflow
To guide the proposed research, the following workflow diagram is provided.
Caption: Proposed experimental workflow for SAR studies.
This guide underscores the potential of this compound derivatives as a scaffold for novel therapeutic agents. It is hoped that the outlined strategies will stimulate further research in this area, leading to the development of new and effective drugs.
Comparative study of different brominating agents for uracil synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-bromouracil is a critical step in the development of various therapeutic agents and research tools. The selection of an appropriate brominating agent is paramount to ensure high yield, purity, and scalability while minimizing hazardous conditions. This guide provides an objective comparison of common brominating agents for uracil, supported by experimental data and detailed protocols.
Performance Comparison of Brominating Agents
The choice of brominating agent significantly impacts the efficiency and outcome of uracil bromination. This section summarizes the performance of three common agents: N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
| Brominating Agent | Typical Yield (%) | Reaction Time | Key Conditions & Solvents | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | 84 - 90%[1] | 5 - 22 hours[1][2] | Acetonitrile, visible light (green); Acetic acid/acetic anhydride, 55-60°C[1][2] | Safer and easier to handle than Br₂, good yields, "green" chemistry approach with visible light.[1] | Can require longer reaction times, stoichiometry can be higher than expected.[1] |
| Elemental Bromine (Br₂) | High (quantitative in some cases)[3] | Rapid | Aqueous acidic solutions, water at pH 7.[3][4][5] | High reactivity, potentially quantitative yields.[3] | Highly toxic and corrosive, can lead to over-bromination (di-bromo species), requires careful handling.[1][5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ~99%[6] | 1.5 hours[6] | Glacial acetic acid, acetic anhydride, 50°C.[6] | High yield, short reaction time, stable solid. | Requires specific solvent and temperature conditions. |
| Sodium Bromide / Sodium Hypochlorite | 88.6 - 91.5%[7] | 3 hours[7] | Water, acidic conditions (e.g., acetic acid).[7] | Inexpensive and readily available reagents, environmentally friendly ("green") approach.[7] | Involves in-situ generation of bromine, requires careful control of pH.[7] |
Experimental Protocols
Bromination with N-Bromosuccinimide (NBS) under Visible Light
This method represents a modern, greener approach to uracil bromination.[1]
Materials:
-
Uracil derivative (e.g., 6-chloro-3-methyluracil)
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Acetonitrile (solvent)
-
Falling film looping photoreactor with a constant photon flux of 46 μmol s⁻¹[1]
Procedure:
-
Dissolve the uracil derivative and 2.2 equivalents of NBS in acetonitrile in the photoreactor.
-
Irradiate the solution with visible light at a constant photon flux of 46 μmol s⁻¹ at 25-30°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
The reaction is typically complete within 5 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Bromination with Elemental Bromine (Br₂)
A classic and effective method, though requiring stringent safety precautions.
Materials:
-
Uracil
-
Elemental Bromine (Br₂)
-
Aqueous sulfuric acid (0.125 - 2.0 M)[8]
Procedure:
-
Dissolve uracil in the aqueous sulfuric acid solution.
-
Slowly add a stoichiometric amount of elemental bromine to the solution with vigorous stirring at room temperature.
-
The reaction is rapid, leading to the formation of a 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate.[5][8]
-
The reaction mixture is then heated or treated with a stronger acid to facilitate dehydration to 5-bromouracil.[5]
-
The product precipitates from the solution and can be collected by filtration, followed by washing with cold water and drying.
Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method offers high yields and short reaction times.[6]
Materials:
-
Uracil (100g, 892.1 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (153 g, 535.3 mmol)
-
Glacial acetic acid (1 L)
-
Acetic anhydride (100 mL)
Procedure:
-
Suspend uracil in a mixture of glacial acetic acid and acetic anhydride in a reaction flask.
-
Heat the suspension to 50°C with stirring.
-
Add DBDMH to the reaction mixture.
-
Continue stirring at 50°C for 1.5 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is diluted with ethyl acetate and filtered.
-
The collected solid is dried to yield 5-bromouracil.
Reaction Mechanisms
The mechanism of bromination varies depending on the agent and conditions employed.
N-Bromosuccinimide (NBS) with Visible Light
Under visible light irradiation, NBS undergoes homolytic cleavage to generate bromine radicals. These radicals combine to form molecular bromine (Br₂) in situ. The newly formed Br₂ then acts as the electrophile in the subsequent bromination of the uracil ring via an electrophilic substitution pathway.[1]
References
- 1. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104788389A - Preparation method of 5-bromouracil - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reinvestigation of the mechanism of bromination of uracil and its N-methyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]
- 7. CN105111153A - Preparation method for 5-bromouracil - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-Bromo-1,3,6-trimethyluracil
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For 5-Bromo-1,3,6-trimethyluracil, a substituted pyrimidine derivative with potential applications in medicinal chemistry, rigorous structural validation is paramount. While single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination, a suite of complementary analytical techniques provides a more holistic understanding of a molecule's properties. This guide offers a comparative overview of X-ray crystallography and alternative methods for the structural elucidation of this compound, supported by experimental protocols and data.
At the Forefront: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled atomic-resolution view of a molecule's solid-state conformation and packing. The technique involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.
Complementary Approaches to Structural Validation
Beyond the definitive snapshot provided by X-ray crystallography, other techniques offer valuable insights into a molecule's structure in different states and provide complementary data for a comprehensive validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerhouse for elucidating the structure of molecules in solution, NMR spectroscopy probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra would reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide crucial information about the connectivity and spatial relationships of atoms within the molecule.
-
3D Electron Diffraction (3D-ED): A rapidly emerging technique, 3D-ED is particularly valuable for obtaining crystallographic data from nanocrystals that are too small for conventional X-ray diffraction. The principles are similar to X-ray diffraction, but it utilizes an electron beam, which interacts more strongly with matter. This allows for the structural analysis of minute crystalline samples.
-
Computational Crystal Structure Prediction (CSP): This theoretical approach uses computational algorithms to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram. By calculating the lattice energy of various hypothetical crystal structures, CSP can identify likely polymorphs and provide a theoretical framework to compare with experimental findings.
Comparative Data Analysis
To facilitate a clear comparison, the following table summarizes the expected and hypothetical quantitative data from the different structural validation methods for this compound.
| Parameter | Single-Crystal X-ray Crystallography (Hypothetical) | ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | 3D Electron Diffraction (Hypothetical) | Crystal Structure Prediction (Hypothetical) |
| Crystal System | Monoclinic | Not Applicable | Not Applicable | Monoclinic | Predicted Polymorphs (e.g., P2₁/c) |
| Space Group | P2₁/c | Not Applicable | Not Applicable | P2₁/c | Lowest Energy Structures |
| Unit Cell Dimensions | a, b, c, β | Not Applicable | Not Applicable | a, b, c, β | Calculated Cell Parameters |
| Key Bond Lengths (Å) | C5-Br, N1-C2, etc. | Not Applicable | Not Applicable | C5-Br, N1-C2, etc. | Predicted Bond Lengths |
| Key Bond Angles (°) | C4-C5-C6, etc. | Not Applicable | Not Applicable | C4-C5-C6, etc. | Predicted Bond Angles |
| ¹H Chemical Shifts (ppm) | Not Applicable | δ (N1-CH₃), δ (N3-CH₃), δ (C6-CH₃) | Not Applicable | Not Applicable | Not Applicable |
| ¹³C Chemical Shifts (ppm) | Not Applicable | Not Applicable | δ (C2), δ (C4), δ (C5), δ (C6), δ (N-CH₃), δ (C6-CH₃) | Not Applicable | Not Applicable |
| RMSD from X-ray (Å) | Not Applicable | Not Applicable | Not Applicable | < 0.1 | < 0.2 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Data Processing: The intensities of the diffracted spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.
NMR Spectroscopy for Structure Elucidation
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
2D NMR Data Acquisition: To establish connectivity, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) are performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.
3D Electron Diffraction
-
Sample Preparation: A microcrystalline powder of the compound is dispersed on a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the crystal is tilted.
-
Data Processing: The diffraction patterns are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved and refined using crystallographic software, similar to the process for X-ray diffraction data.
Visualizing the Workflow
To illustrate the logical flow of these experimental processes, the following diagrams are provided.
In Vitro Antitumor Activity of Substituted Uracil Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antitumor activity of several novel substituted uracil compounds, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.
Data Presentation: Comparative Antitumor Activity
The following table summarizes the cytotoxic activity (IC50 values in µM) of selected substituted uracil compounds against various cancer cell lines. Lower IC50 values indicate higher potency. For reference, the activity of 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent, is included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 13j (Uracil-1,2,3-triazole hybrid) | A549 (Lung) | 1.18 | Pemetrexed (PTX) | 3.29 |
| OVCAR-3 (Ovarian) | Not specified | - | - | |
| SGC-7901 (Gastric) | Not specified | - | - | |
| HepG2 (Liver) | Not specified | - | - | |
| U-332 ((R)-3-(4-bromophenyl)-1-ethyl-5-methylidene-6-phenyldihydrouracil) | HL-60 (Leukemia) | 0.77 | - | - |
| MCF-7 (Breast) | >100 | - | - | |
| Compound 7 (Schiff base of uracil) | A549 (Lung) | 5.46 | 5-FU | 19.66[1] |
| MCF-7 (Breast) | 99.66[1] | 5-FU | 11.79[1] | |
| HepG2 (Liver) | 38.35[1] | 5-FU | 10.32[1] | |
| Compound 14 (6-cyano-7-ethoxypyridopyrimidine) | MCF-7 (Breast) | 12.38[1] | 5-FU | 11.79[1] |
| HepG2 (Liver) | 12.45[1] | 5-FU | 10.32[1] | |
| Compound 4j (Uracil-azole hybrid) | MCF-7 (Breast) | 16.18 ± 1.02[2] | Cisplatin | Not specified |
| HepG2 (Liver) | 7.56 ± 5.28[2] | Cisplatin | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted uracil compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of viable, early apoptotic, late apoptotic, and necrotic cells is determined.
Cell Cycle Analysis
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specified period (e.g., 24 hours), then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. For example, some uracil derivatives have been shown to arrest the cell cycle in the G1/S or G2/M phase.[3][4]
Visualizations
Experimental Workflow
Caption: A generalized workflow for screening the in vitro antitumor activity of novel compounds.
Signaling Pathway: p53-Mediated Apoptosis
Some substituted uracil compounds, such as U-332, have been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein.[4] This activation can trigger cell cycle arrest and apoptosis.
Caption: A simplified diagram of the p53-mediated apoptotic pathway induced by some uracil compounds.
References
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Uracil Analogs with Exocyclic Methylidene Group as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of 5-Bromo-1,3,6-trimethyluracil: A Comparative Guide to 5-Halouracils
In the landscape of medicinal chemistry and drug development, halouracils serve as pivotal building blocks for a diverse array of therapeutic agents. Their reactivity at the C5 position is a key determinant in their synthetic utility. This guide provides a comparative analysis of the reactivity of 5-bromo-1,3,6-trimethyluracil against its fluoro, chloro, and iodo analogs, supported by available experimental data and established mechanistic principles. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced reactivity of these important synthons.
Executive Summary
The reactivity of 5-halo-1,3,6-trimethyluracils is fundamentally governed by the nature of the halogen substituent. In general, the C-X bond strength (C-F > C-Cl > C-Br > C-I) and the electronegativity of the halogen (F > Cl > Br > I) are the primary factors influencing their behavior in various chemical transformations. For palladium-catalyzed cross-coupling reactions, the reactivity trend is typically the inverse of the C-X bond strength: I > Br > Cl > F. In nucleophilic aromatic substitution (SNAr) reactions, the trend can be more complex, often with the fluoro-substituted compound being the most reactive due to the high electronegativity of fluorine stabilizing the intermediate.
Comparative Reactivity Data
While a comprehensive dataset directly comparing the four halogenated analogs of 1,3,6-trimethyluracil under identical reaction conditions is not extensively available in the literature, we can compile and infer reactivity trends from various studies on 5-halouracils and related 5-halopyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker the C-X bond, the faster this step, leading to a general reactivity trend of I > Br > Cl. Fluoro-substituted analogs are typically unreactive under standard conditions.
Table 1: Comparative Yields in Palladium-Catalyzed Direct Arylation of 5-Halouracils with Thiophene
| 5-Halouracil Derivative | Halogen | Catalyst System | Product Yield (%) |
| 1-N-benzyl-5-iodouracil | Iodo | Pd(OAc)₂, K₂CO₃, DMF/H₂O | 75[1] |
| 1-N-benzyl-5-bromouracil | Bromo | Pd(OAc)₂, K₂CO₃, PivOH, DMF | 60[1] |
This data is for 1-N-benzyl-5-halouracils, which serve as a reasonable proxy for the reactivity trend of 1,3,6-trimethyluracil derivatives.
Nucleophilic Substitution Reactions
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity is influenced by both the ability of the halogen to stabilize the intermediate Meisenheimer complex through inductive effects and its facility as a leaving group. For many activated aromatic systems, the order of reactivity is F > Cl ≈ Br > I, with the high electronegativity of fluorine being the dominant factor in stabilizing the transition state of the rate-determining nucleophilic addition step.
A qualitative study on the reaction of 5-halo-1,3,6-trimethyluracils with 50% sulfuric acid provides a direct comparison of their stability towards acidic conditions, which can be correlated with their reactivity towards nucleophiles. The study reported that 5-iodo-1,3,6-trimethyluracil readily reacts to give 1,3,6-trimethyluracil. This compound yields a mixture of 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil. In contrast, 5-chloro-1,3,6-trimethyluracil was found to be inert under these conditions, indicating a lower reactivity compared to its bromo and iodo counterparts in this specific acid-mediated reaction.
Experimental Protocols
General Procedure for Palladium-Catalyzed Direct Arylation of 5-Halouracils
This protocol is adapted from a study on 1-N-benzyl-5-halouracils and can be considered a starting point for the optimization of reactions with 5-halo-1,3,6-trimethyluracils.
Materials:
-
5-Halo-1,3,6-trimethyluracil (1.0 eq)
-
Arene or Heteroarene (e.g., Thiophene, 15 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Co-solvent/Additive (e.g., Water or Pivalic Acid (PivOH))
Procedure:
-
To a reaction vessel, add the 5-halo-1,3,6-trimethyluracil, arene, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 2 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The reactivity of the 5-halouracil primarily influences the initial oxidative addition step.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Stepwise mechanism for nucleophilic aromatic substitution (SNAr).
Conclusion
The reactivity of this compound presents a versatile profile for synthetic chemists. In palladium-catalyzed cross-coupling reactions, it offers a good balance of reactivity and stability, being more reactive than its chloro analog but often more stable and cost-effective than the iodo derivative. For nucleophilic substitution reactions, while the fluoro derivative is often the most reactive in classical SNAr, the bromo- and iodo-uracils can exhibit enhanced reactivity under specific conditions, such as acid catalysis, where C-X bond cleavage is more facile. The choice of the optimal 5-halouracil derivative will, therefore, depend on the specific transformation being targeted, with this compound representing a robust and widely applicable intermediate in the synthesis of complex molecules for drug discovery and development.
References
A Comparative Analysis of the Mutagenic Properties of 5-Halogenated Uracil Derivatives and Thymine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mutagenic properties of 5-halogen derivatives of uracil—specifically 5-fluorouracil (5-FU), 5-chlorouracil (5-ClU), 5-bromouracil (5-BrU), and 5-iodouracil (5-IU)—with thymine. The objective is to present a clear, data-driven analysis of their relative mutagenicity, mechanisms of action, and the cellular responses they elicit. This information is critical for researchers in drug development and molecular biology who utilize these compounds or study their effects on genetic stability.
Executive Summary
5-Halogenated uracils are analogs of the DNA base thymine and are known to exhibit mutagenic properties primarily through their incorporation into DNA and subsequent mispairing during replication. The degree of mutagenicity varies among these derivatives, influenced by the nature of the halogen substituent. Thymine itself is not considered a direct mutagen under normal physiological conditions; however, imbalances in its cellular concentration can lead to "thymineless death" and subsequent DNA damage and mutagenesis. This guide synthesizes available experimental data to compare the mutagenic potential of these compounds.
Comparative Analysis of Mutagenicity
The mutagenic potential of 5-halogenated uracils is attributed to their ability to be incorporated into DNA in place of thymine and to undergo tautomeric shifts or ionization that leads to mispairing with guanine instead of adenine. This results in A:T to G:C transition mutations.
| Compound | Mechanism of Mutagenicity | Quantitative Mutagenic Potential (Example Data) |
| 5-Fluorouracil (5-FU) | Incorporation into DNA and RNA; inhibition of thymidylate synthase leading to nucleotide pool imbalance. | Can induce mutations, but its primary cytotoxic effect is through thymidylate synthase inhibition.[1] |
| 5-Chlorouracil (5-ClU) | Incorporation into DNA and enhanced mispairing with guanine due to the electron-withdrawing nature of chlorine.[2] | Can be incorporated into DNA and may lead to transition mutations.[2][3] |
| 5-Bromouracil (5-BrU) | Incorporation into DNA and tautomeric shift to the enol form, which preferentially pairs with guanine. | HPRT mutation frequency in CHO cells can be significantly increased. For example, treatment with 1 µM of the deoxyriboside of 5-BrU (BrdU) can induce a noticeable increase in HPRT mutations.[4] |
| 5-Iodouracil (5-IU) | Incorporation into DNA, leading to mispairing. | |
| Thymine | Not directly mutagenic. However, thymine starvation ("thymineless death") induces DNA damage, activates the SOS response, and can be mutagenic.[4][5][6] | Imbalances can lead to single and double-strand DNA breaks.[6] |
Note: Direct comparative quantitative data from a single study for all compounds is limited. The presented data is illustrative of their mutagenic potential.
Mechanisms of Mutagenesis and Cellular Response
Tautomerization and Mispairing of 5-Halogenated Uracils
The primary mechanism for the mutagenicity of 5-bromouracil and other 5-halogenated uracils is their ability to exist in tautomeric forms. In its common keto form, 5-BrU pairs with adenine, mimicking thymine. However, it can shift to its rarer enol tautomer, which preferentially hydrogen bonds with guanine. This mispairing during DNA replication leads to the substitution of an A-T base pair with a G-C base pair in subsequent rounds of replication. The electronegativity of the halogen atom influences the stability of the enol form, thereby affecting the mutagenic potency.
DNA Damage Response to 5-Fluorouracil
5-Fluorouracil can induce DNA damage, leading to the activation of DNA damage response (DDR) pathways. High doses of 5-FU can cause double-strand breaks (DSBs), which activate the ATM (Ataxia-Telangiectasia Mutated) and CHEK2 checkpoint kinases. This signaling cascade can lead to cell cycle arrest and apoptosis if the damage is irreparable.
References
- 1. Participation of DNA repair in the response to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerase incorporation and miscoding properties of 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental pollutant 5-chlorouracil is incorporated in mouse liver and testes DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymineless death - Wikipedia [en.wikipedia.org]
- 5. Thymineless death, at the origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymine metabolism and thymineless death in prokaryotes and eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-1,3,6-trimethyluracil: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1,3,6-trimethyluracil, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Correct handling and disposal of chemical waste are paramount to a safe laboratory environment. This compound, a halogenated organic compound, requires careful management to mitigate potential hazards. This guide outlines the necessary steps for its safe disposal.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. While specific toxicity data is not extensively detailed in all provided documents, general warnings for similar chemical compounds include potential for skin and eye irritation.[1][2] Inhalation of dust should be avoided, and the substance may be harmful if swallowed.[1][3]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this compound:
| Protective Equipment | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] |
| Hand Protection | Appropriate chemical-resistant gloves.[1] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that prevents environmental contamination and adheres to local, regional, and national regulations.
Step 1: Waste Collection
-
Containment: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a suitable, clearly labeled, and closed container.[4][5]
-
Labeling: The container must be accurately labeled with the chemical name "this compound" and appropriate hazard symbols.
Step 2: Waste Storage
-
Location: Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Segregation: Keep the waste segregated from incompatible materials such as strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[4]
Step 3: Accidental Spill Clean-up
-
Ventilation: Ensure adequate ventilation in the event of a spill.[4][5]
-
Containment: Sweep up the spilled solid material, taking care to avoid dust formation.[4][5]
-
Collection: Place the swept-up material into a suitable container for disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
-
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-1,3,6-trimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Bromo-1,3,6-trimethyluracil, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes skin irritation.[1][2][3] It may also cause respiratory irritation.[3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield should be used when there is a splash hazard.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, latex). Gloves must be inspected before use and disposed of properly after handling the compound.[1][3] |
| Body Protection | A lab coat or a protective suit is required to prevent skin contact.[3][5] |
| Respiratory Protection | In situations where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to prevent contamination and accidental exposure. The following workflow outlines the necessary steps for safely working with this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Chemical: Any excess or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Containerization: Use a chemically resistant, leak-proof container for all waste. Ensure the container is tightly sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2] Do not pour waste down the drain.[1][4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
